6-Bromo-5-chloro-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXCLAYHZBRJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Molecular Weight of 6-Bromo-5-chloro-1-indanone
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the determination of the molecular weight of 6-Bromo-5-chloro-1-indanone.
Molecular Formula and Structure
The chemical structure of 1-indanone provides a foundational nine-carbon framework. For the derivative this compound, a bromine atom is substituted at the 6th position and a chlorine atom at the 5th position of the indanone ring. This substitution pattern, along with the ketone group at the 1st position, results in the molecular formula C₉H₅BrClO .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Oxygen (O). The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.
The atomic weights for the relevant elements are:
The molecular weight is calculated as follows: (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)
(9 × 12.011) + (5 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 15.999) = 244.499 u
Data Presentation
The quantitative data for the molecular weight calculation of this compound is summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 244.499 |
Experimental Protocols
The determination of molecular weight is a computational process based on established standard atomic weights. As such, experimental protocols for synthesis or analysis are not directly applicable to the calculation itself. The standard atomic weights are derived from mass spectrometry and other analytical techniques on the elements in their natural isotopic abundances.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.
References
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. byjus.com [byjus.com]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. quora.com [quora.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. byjus.com [byjus.com]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. quora.com [quora.com]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-5-chloro-1-indanone, a halogenated derivative of 1-indanone. While direct experimental data for this specific isomer is limited in publicly available literature, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential in drug discovery based on the known characteristics of related compounds.
Chemical Structure and Properties
This compound possesses a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The aromatic ring is substituted with a bromine atom at position 6 and a chlorine atom at position 5.
Molecular Formula: C₉H₆BrClO
Molecular Weight: 245.50 g/mol
Structure:
(Note: This is a 2D representation of the this compound structure.)
Predicted Physicochemical Properties
| Property | 5-Chloro-1-indanone | 6-Bromo-1-indanone | 7-Bromo-5-chloro-1-indanone | Predicted this compound |
| CAS Number | 42348-86-7[1][2] | 14548-39-1[3] | 1273651-21-0 | Not available |
| Molecular Weight ( g/mol ) | 166.60[1] | 211.06[3] | 245.50 | 245.50 |
| Melting Point (°C) | 94-98 | Not available | Not available | Expected to be a solid with a relatively high melting point |
| Boiling Point (°C at 760 mmHg) | Not available | Not available | 355.0 ± 42.0 | Expected to be high |
| Density (g/cm³) | Not available | Not available | 1.7 ± 0.1 | Expected to be >1.5 |
Predicted Spectroscopic Data
Based on the analysis of related halogenated indanones, the following spectroscopic characteristics are anticipated for this compound:
-
¹H NMR: Aromatic protons would appear as singlets or narrowly coupled doublets in the downfield region. The methylene protons of the cyclopentanone ring would likely appear as two triplets.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including a carbonyl carbon signal in the downfield region (~200 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1700-1720 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Proposed Synthesis
A viable synthetic route for this compound can be proposed via an intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid. This well-established method is widely used for the synthesis of various indanones.[4][5]
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a theoretical pathway based on established chemical principles for the synthesis of similar compounds.
Step 1: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoic acid
This intermediate can be synthesized from 3-bromo-4-chlorobenzaldehyde through a series of reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce the three-carbon chain, followed by reduction of the double bond and hydrolysis of the resulting ester.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Acid Chloride Formation: To a solution of 3-(3-bromo-4-chlorophenyl)propanoic acid in a dry, inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride with a catalytic amount of DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Cyclization: In a separate flask, prepare a slurry of a Lewis acid catalyst, such as aluminum chloride, in a dry, non-polar solvent like dichloromethane or carbon disulfide, under an inert atmosphere.
-
Addition: Cool the Lewis acid slurry to 0°C and slowly add the solution of the freshly prepared acyl chloride.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the cyclization is complete. This can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Logical Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Applications in Drug Development
Indanone and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[6][7] Halogenated indanones, in particular, have shown a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.
Known Biological Activities of Halogenated Indanones
-
Anticancer: Various substituted indanones have demonstrated cytotoxic activity against several cancer cell lines.
-
Anti-inflammatory: Some indanone derivatives exhibit anti-inflammatory properties.
-
Antimicrobial: The presence of halogen atoms on aromatic rings is often associated with enhanced antimicrobial activity.[8]
-
Neurological Disorders: The indanone scaffold is a key component of drugs used to treat Alzheimer's disease, such as donepezil.[6]
Signaling Pathway Involvement (Hypothetical)
Given the diverse biological activities of indanone derivatives, this compound could potentially interact with various signaling pathways implicated in disease. The specific nature of these interactions would depend on the overall stereochemistry and the nature of further substitutions on the indanone core. A hypothetical involvement in a generic kinase inhibition pathway, a common target in cancer therapy, is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
While this compound is not a widely documented compound, its structure suggests significant potential as a building block in medicinal chemistry and materials science. The proposed synthetic route, based on established methodologies, offers a clear path for its preparation. Further research into the synthesis and biological evaluation of this and related di-halogenated indanones is warranted to explore their potential as novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such investigations.
References
- 1. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. talentchemicals.com [talentchemicals.com]
- 3. 6-Bromo-1-indanone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of 6-Bromo-5-chloro-1-indanone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-bromo-5-chloro-1-indanone, tailored for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, 3-(4-chlorophenyl)propanoic acid, followed by its intramolecular cyclization to 5-chloro-1-indanone, and culminating in the regioselective bromination to yield the target compound.
Step 1: Synthesis of 3-(4-chlorophenyl)propanoic Acid
The initial step focuses on the preparation of 3-(4-chlorophenyl)propanoic acid. One common industrial method for this is through Friedel-Crafts acylation or alkylation routes.[1] An alternative described pathway involves the reaction of 3-chlorobenzaldehyde with malonic acid.[2] For the purpose of this guide, a well-established laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)propanoic Acid
This protocol is based on a general method for the synthesis of 3-arylpropanoic acids.
Materials:
-
3-chlorobenzaldehyde
-
Malonic acid
-
Formic acid
-
Diethylamine
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask, combine formic acid (40 g), diethylamine (29 g), 3-chlorobenzaldehyde (10 g, 0.071 mol), and malonic acid (8.0 g, 0.077 mol).[3]
-
Stir the mixture until all solids are dissolved.
-
Heat the solution to reflux at 150°C.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 400 mL of ice-cold water and stir.
-
Adjust the pH of the aqueous solution to 3-4 using concentrated hydrochloric acid to precipitate the product.[3]
-
Filter the precipitate and recrystallize the filter cake from ethyl acetate to obtain the purified 3-(m-chlorophenyl)propanoic acid.
Quantitative Data: Synthesis of 3-(m-chlorophenyl)propanoic Acid
| Parameter | Value | Reference |
| Yield | 79.6% | [3] |
| Melting Point | 71.5-75.2 °C | [3] |
Step 2: Synthesis of 5-chloro-1-indanone
The second step involves an intramolecular Friedel-Crafts acylation of the previously synthesized 3-(m-chlorophenyl)propanoic acid to form the indanone ring system.[2][4] This cyclization is typically mediated by a Lewis acid catalyst.[3]
Experimental Protocol: Synthesis of 5-chloro-1-indanone
Materials:
-
3-(m-chlorophenyl)propanoic acid
-
Dichloromethane
-
Malonyl chloride
-
Zinc chloride
-
1M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 100 mL flask, dissolve 3-(m-chlorophenyl)propanoic acid (9 g, 0.049 mol) in 40 mL of dichloromethane.[3]
-
Add malonyl chloride (5.6 mL, 0.058 mol) to the solution and stir for 10 minutes.[3]
-
Slowly add zinc chloride (9.4 g) to the mixture and allow the reaction to proceed for approximately 2 hours.[3]
-
Monitor the reaction to completion with TLC.
-
Pour the reaction mixture into 400 mL of ice-cold water.
-
Separate the organic layer and wash it with 1M hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Quantitative Data: Synthesis of 5-chloro-1-indanone
| Parameter | Value | Reference |
| Yield | 75.6% | [3] |
| Melting Point | 93.2-97.1 °C | [3] |
Step 3: Bromination of 5-chloro-1-indanone
The final step is the regioselective bromination of 5-chloro-1-indanone to yield this compound. The chloro substituent at the 5-position is an ortho-, para-director, while the carbonyl group is a meta-director. This electronic guidance favors electrophilic substitution at the 6-position. The reaction conditions are crucial to ensure bromination occurs on the aromatic ring rather than at the alpha-position to the carbonyl group.
Experimental Protocol: Aromatic Bromination of 5-chloro-1-indanone
This protocol is adapted from general procedures for the aromatic bromination of substituted indanones.[5][6]
Materials:
-
5-chloro-1-indanone
-
Bromine
-
Acetic acid
-
5% Sodium bisulfite solution
-
Methanol
-
Deionized water
Procedure:
-
Dissolve 5-chloro-1-indanone in acetic acid in a round-bottom flask.
-
Slowly add a stoichiometric amount of bromine dropwise to the solution while stirring at room temperature.
-
Continue stirring for several hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Quench any excess bromine by adding a 5% sodium bisulfite solution.
-
Filter the resulting precipitate, wash with water, and recrystallize from methanol to obtain pure this compound.
Quantitative Data: Bromination of Indanone Derivatives
| Reactant | Product | Reagents | Yield | Reference |
| 5,6-dimethoxyindan-1-one | 4-bromo-5,6-dimethoxy-indan-1-one | Br₂, KOH | 81% | [5] |
| 5-bromoindanone | 2,5-dibromoindan-1-one | NBS, LiClO₄, SiO₂, PEG-400 | 89% | [6] |
Synthesis Pathway Visualization
The overall synthetic pathway for this compound is illustrated below.
Caption: Synthesis pathway for this compound.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for a typical step in this synthesis.
Caption: General experimental workflow for a synthesis step.
References
- 1. Page loading... [guidechem.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-5-chloro-1-indanone, a halogenated derivative of 1-indanone. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from closely related halo-substituted indanones to predict its properties, synthesis, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Properties
The formal IUPAC name for this compound is 6-bromo-5-chloro-2,3-dihydroinden-1-one . This nomenclature is derived from the established naming conventions for similar compounds such as 6-bromo-2,3-dihydroinden-1-one and 6-chloro-2,3-dihydroinden-1-one.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₆BrClO | Based on the structure of 1-indanone with bromine and chlorine substituents. |
| Molecular Weight | 245.50 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to yellow crystalline solid | Typical appearance of similar halogenated indanones. |
| Melting Point | 100-120 °C | Extrapolated from the melting points of 5-bromo-1-indanone (126-129 °C) and 5-chloro-1-indanone (94-98 °C). |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; Insoluble in water. | General solubility characteristics of non-polar organic compounds. |
Synthesis and Experimental Protocols
While a specific, validated synthesis for this compound is not documented in publicly available literature, a plausible synthetic route can be proposed based on well-established methods for synthesizing substituted indanones, primarily through an intramolecular Friedel-Crafts acylation.[1]
Proposed Synthesis Pathway:
The most probable synthetic route would involve the cyclization of 3-(3-bromo-4-chlorophenyl)propanoic acid. This precursor could be synthesized from 3-bromo-4-chlorotoluene through a series of reactions to introduce the propanoic acid side chain.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is a generalized procedure adapted from the synthesis of similar 1-indanone derivatives.[2]
Materials:
-
3-(3-bromo-4-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). At 0 °C, slowly add thionyl chloride or oxalyl chloride (1.2 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(3-bromo-4-chlorophenyl)propionyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Caption: Proposed synthesis of this compound.
Potential Applications in Research and Drug Development
Indanone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and natural products.[3] They have been investigated for a wide range of therapeutic applications.
-
Enzyme Inhibition: The indanone core is a key feature in inhibitors of various enzymes. For instance, certain indanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] The halogen substituents on this compound could potentially enhance binding affinity and selectivity for specific enzyme targets.
-
Anticancer Agents: Novel indanone-containing compounds have been designed and synthesized as selective COX-2 inhibitors with potential applications as anticancer agents.[5] The specific halogenation pattern of this compound may offer unique interactions within the active sites of oncogenic proteins.
-
Antiviral and Antimicrobial Agents: The indanone scaffold has been explored for the development of antiviral and antibacterial compounds. Halogenation can often improve the pharmacological properties of a molecule, suggesting that this compound could serve as a valuable intermediate in the synthesis of new antimicrobial drugs.
Caption: Indanone derivatives as potential enzyme inhibitors.
Safety and Handling
Based on the safety information for similar compounds like 5-bromo-1-indanone and 5-chloro-1-indanone, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents an interesting, albeit currently understudied, chemical entity. Its predicted properties and the known biological activities of related indanone derivatives suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. Further research is warranted to elucidate its precise chemical and biological characteristics. This guide provides a foundational framework to stimulate and support future investigations into this promising compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Halogenated Indanones: A Technical Overview of 6-Bromo-5-chloro-1-indanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 6-Bromo-5-chloro-1-indanone. Due to the limited availability of public domain spectral data for this specific compound, this document presents a comprehensive overview based on the analysis of structurally related analogs, namely 5-Bromo-1-indanone and 5-Chloro-1-indanone. This guide also includes predicted spectral data for this compound, detailed experimental protocols for spectral analysis, and visualizations to aid in understanding the molecular structure and analytical workflows.
Predicted and Analog Spectral Data
The spectral characteristics of this compound can be inferred from the analysis of its monosubstituted halogenated analogs. The following tables summarize the available experimental data for 5-Bromo-1-indanone and 5-Chloro-1-indanone, and provide predicted values for this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Bromo-1-indanone | Not specified | 7.8-7.2 (m, 3H, Ar-H), 3.1-2.9 (t, 2H, CH₂), 2.7-2.5 (t, 2H, CH₂) |
| 5-Chloro-1-indanone [1] | Not specified | 7.6-7.2 (m, 3H, Ar-H), 3.1-2.9 (t, 2H, CH₂), 2.7-2.5 (t, 2H, CH₂) |
| This compound (Predicted) | CDCl₃ | ~7.8 (s, 1H, H-7), ~7.6 (s, 1H, H-4), 3.2-3.0 (t, 2H, CH₂), 2.8-2.6 (t, 2H, CH₂) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Chloro-1-indanone [1] | Not specified | 205.5 (C=O), 155.0, 139.0, 135.5, 128.0, 126.0, 125.5 (Ar-C), 36.0 (CH₂), 26.0 (CH₂) |
| This compound (Predicted) | CDCl₃ | ~204 (C=O), ~154, ~140, ~135, ~130, ~128, ~125 (Ar-C), ~36 (CH₂), ~26 (CH₂) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| 5-Bromo-1-indanone [2] | Gas Phase | ~1710 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~820 (C-H aromatic bend) |
| 5-Chloro-1-indanone [1] | KBr Pellet | 1705 (C=O stretch), 1595, 1475 (C=C aromatic stretch), 830 (C-H aromatic bend) |
| This compound (Predicted) | KBr Pellet | ~1715-1705 (C=O stretch), ~1600-1580, ~1470-1450 (C=C aromatic stretch), C-Cl stretch, C-Br stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key m/z values |
| 5-Bromo-1-indanone [2] | Electron Ionization (EI) | 210/212 (M⁺), 182/184, 154/156, 103 |
| 5-Chloro-1-indanone [1] | Electron Ionization (EI) | 166/168 (M⁺), 138, 103 |
| This compound (Predicted) | Electron Ionization (EI) | 244/246/248 (M⁺), fragments corresponding to loss of CO, Cl, Br |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample to produce a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of each ion, which helps in determining the molecular weight and elucidating the structure of the molecule.
Visualizations
Chemical Structure and NMR Correlation
The chemical structure of this compound is presented below. The predicted NMR chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the two halogen substituents on the aromatic ring.
Caption: Chemical structure of this compound.
General Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis and Characteristics of 5-Bromo-4-chloro-1-indanone
Introduction
While the specific compound 6-Bromo-5-chloro-1-indanone is not documented in readily available scientific literature, this guide focuses on the closely related and synthetically accessible dihalo-substituted indanone, 5-Bromo-4-chloro-1-indanone (CAS Number: 1273608-49-3). This document provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of the biological significance of the indanone scaffold. The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Derivatives of 1-indanone are recognized for a wide array of biological activities, including but not limited to, antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development.
History and Discovery
The specific discovery of 5-Bromo-4-chloro-1-indanone is not detailed in peer-reviewed publications, suggesting it may be a relatively novel compound or a synthetic intermediate that has not been the focus of extensive study. Its existence is confirmed through its commercial availability and assigned CAS number.[5][6]
The history of this compound is therefore best understood through the development of its synthetic precursors and the broader class of halo-substituted indanones. The synthesis of the precursor, 4-chloro-1-indanone, has been investigated in the context of preparing potential binders for GABA receptors.[7] The general synthesis of 1-indanones via intramolecular Friedel-Crafts acylation is a well-established reaction dating back to the early 20th century.[8] The regioselective halogenation of the aromatic ring of substituted indanones is a known method for generating structural diversity for structure-activity relationship (SAR) studies in drug discovery.[9] The synthesis of 5-Bromo-4-chloro-1-indanone would logically proceed through the electrophilic aromatic bromination of 4-chloro-1-indanone.
Physicochemical and Spectroscopic Data
Quantitative data for 5-Bromo-4-chloro-1-indanone is not widely published. The data presented below is a combination of information from commercial suppliers and comparative data from its monosubstituted precursors.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 5-Bromo-4-chloro-1-indanone | C₉H₆BrClO | 245.50 | Not Reported | - | 1273608-49-3[5] |
| 4-Chloro-1-indanone | C₉H₇ClO | 166.60 | 90-92 | Pale yellow crystals | 42348-86-7 |
| 5-Bromo-1-indanone | C₉H₇BrO | 211.06 | 126-129 | Beige to Brown Powder | 34598-49-7[10][11] |
Table 2: Spectroscopic Data for Precursors
While specific spectroscopic data for 5-Bromo-4-chloro-1-indanone is not available in the public domain, the following table provides data for its precursors, which can be used as a reference for characterization.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 4-Chloro-1-indanone | 2.75 (t, 2H), 3.15 (t, 2H), 7.30-7.70 (m, 3H) | 25.27, 36.40, 122.41, 129.29, 133.27, 134.52, 139.38, 152.97, 206.19[5] | 3066, 2925, 1707, 1598, 1428, 1325, 1261, 1133, 1037, 788, 610[5] |
| 5-Bromo-1-indanone | 2.70 (t, 2H), 3.14 (t, 2H), 7.50-7.80 (m, 3H) | Not readily available | Not readily available |
Experimental Protocols
The synthesis of 5-Bromo-4-chloro-1-indanone can be achieved in a multi-step process, beginning with the synthesis of the precursor 4-chloro-1-indanone, followed by its regioselective bromination.
Synthesis of 4-Chloro-1-indanone
The synthesis of 4-chloro-1-indanone can be accomplished via an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.[5]
Step 1: Synthesis of 3-(2-chlorophenyl)propanoic acid This precursor can be synthesized from 2-chlorobenzaldehyde through methods such as the Knoevenagel-Doebner condensation followed by reduction.
Step 2: Intramolecular Friedel-Crafts Acylation to form 4-Chloro-1-indanone [5]
-
Acid Chloride Formation: To a solution of 3-(2-chlorophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-(2-chlorophenyl)propanoyl chloride.
-
Cyclization: The crude acid chloride is dissolved in a dry, non-polar solvent like dichloromethane and cooled in an ice bath. Aluminum chloride (AlCl₃) is added portion-wise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., n-hexane) to afford 4-chloro-1-indanone as pale yellow crystals.[5]
Proposed Synthesis of 5-Bromo-4-chloro-1-indanone
The synthesis of 5-Bromo-4-chloro-1-indanone would proceed via electrophilic aromatic bromination of 4-chloro-1-indanone. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the acyl group (part of the indanone ring system) is a meta-director. The position para to the chloro group is occupied by the fused ring. The position ortho to the chloro group (position 5) is activated, and the position meta to the acyl group (also position 5) is the least deactivated. Therefore, bromination is expected to occur predominantly at the 5-position.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-1-indanone in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane), add a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) may be required to facilitate the reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield 5-Bromo-4-chloro-1-indanone.
Logical and Experimental Workflows
The synthesis of 5-Bromo-4-chloro-1-indanone follows a logical progression from commercially available starting materials to the final product.
Biological Activity and Signaling Pathways
Indanone derivatives are known to exhibit a wide range of biological activities.[12][13] One of the most notable examples is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[14] The indanone scaffold serves as a key structural element for binding to the active site of AChE. Halo-substituted indanones, in particular, are explored for their potential as anticancer agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8]
Potential Signaling Pathway: Acetylcholinesterase Inhibition
Given the prevalence of AChE inhibition among indanone-based drugs, it is plausible that 5-Bromo-4-chloro-1-indanone could exhibit similar activity. The following diagram illustrates the mechanism of action of an indanone-based AChE inhibitor.
This guide provides a foundational understanding of 5-Bromo-4-chloro-1-indanone, a compound for which detailed public information is sparse. The provided synthetic routes are based on established chemical principles and published procedures for analogous compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1273608-49-3 | 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | Aryls | Ambeed.com [ambeed.com]
- 6. 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Indanone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]
- 11. speqtus.in [speqtus.in]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 6-Bromo-5-chloro-1-indanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-5-chloro-1-indanone in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the chemical structure of the compound and outlines detailed experimental protocols for determining its solubility.
Predicted Solubility Profile
Based on the structure, it is anticipated that this compound will be soluble in a range of organic solvents. The presence of the ketone group allows for dipole-dipole interactions, while the aromatic ring and halogen atoms contribute to van der Waals forces.[1][2][3] Haloalkanes, a related class of compounds, generally dissolve well in organic solvents because the intermolecular attractions between the haloalkane and solvent molecules are similar in strength to the forces within the separate substances.[1][3] Similarly, indanone itself is more soluble in organic solvents than in water.[2] For instance, the related compound 5-chloro-1-indanone is noted to be soluble in methanol.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | The polarity of these solvents can effectively solvate the polar ketone group of the indanone structure. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the ketone's oxygen atom, although the bulky halogen substituents might introduce some steric hindrance. The non-polar parts of the molecule will interact favorably with the alkyl chains of the alcohols. |
| Nonpolar | Hexane, Toluene, Benzene, Diethyl ether | Low to Moderate | The large, relatively nonpolar aromatic and aliphatic portions of the molecule will have favorable interactions with nonpolar solvents. However, the polar ketone and halogen groups may limit high solubility.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine in these solvents makes them effective at dissolving compounds with halogen atoms, and they have an appropriate polarity to solvate the indanone structure. |
Experimental Protocols for Solubility Determination
The following are generalized experimental methodologies for determining the solubility of a solid organic compound like this compound. These protocols are based on standard laboratory practices.[5][6][7]
2.1. Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, dichloromethane, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Water bath (for temperature control, if needed)
Procedure:
-
Place approximately 20-30 mg of this compound into a small, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).
-
After each addition, vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.[5]
-
Visually inspect the solution after agitation.
-
Record the compound as:
-
Soluble: If the solid completely dissolves.
-
Partially soluble: If a portion of the solid dissolves, but some remains undissolved.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Repeat the procedure for each solvent to be tested.
2.2. Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility of the compound in a specific solvent at a given temperature in terms of mass per unit volume (e.g., g/100 mL).
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
-
Transfer the filtered, saturated solution to a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling or decomposition point.
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g / 100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution transferred in mL) * 100
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 4. 5-Chloro-1-indanone | 42348-86-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
Theoretical Frontiers in Drug Discovery: An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and comparative analysis of 6-Bromo-5-chloro-1-indanone, a halogenated derivative of the biologically significant 1-indanone scaffold. In the absence of direct, extensive experimental and theoretical studies on this specific molecule, this guide leverages available data on closely related analogs—namely 5-chloro-1-indanone, 6-chloro-1-indanone, and 6-bromo-1-indanone—to build a robust theoretical framework. The guide outlines potential synthetic routes, predicts spectroscopic and structural characteristics, and proposes a computational workflow for in-depth theoretical characterization. This document aims to serve as a foundational resource for researchers interested in the rational design of novel therapeutics based on the 1-indanone core, facilitating further experimental and computational investigation into this promising, yet underexplored, compound.
Introduction
Physicochemical and Structural Data
A summary of the known physicochemical properties of this compound and its relevant analogs is presented in Table 1. The experimental data for the mono-halogenated indanones provide a reliable basis for predicting the properties of the di-halogenated target molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | C₉H₆BrClO | 245.50 | 1260013-71-5 | Not available |
| 5-Chloro-1-indanone | C₉H₇ClO | 166.60 | 42348-86-7 | 94-98 |
| 6-Chloro-1-indanone | C₉H₇ClO | 166.60 | 14548-38-0 | Not available |
| 6-Bromo-1-indanone | C₉H₇BrO | 211.05 | 1074-06-2 | Not available |
| 1-Indanone | C₉H₈O | 132.16 | 83-33-0 | 38-42 |
Proposed Synthetic Pathways
The synthesis of this compound is not explicitly detailed in the literature. However, established methods for the synthesis of halogenated 1-indanones, primarily through intramolecular Friedel-Crafts acylation of substituted 3-phenylpropionic acids, can be adapted. A plausible synthetic route is proposed, starting from a suitably substituted benzene derivative.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation (General)
This protocol is adapted from the synthesis of related halogenated 1-indanones[2].
-
Preparation of 3-(Aryl)propionic Acid: The appropriately substituted phenylpropionic acid is either commercially sourced or synthesized via standard methods (e.g., Heck reaction followed by reduction).
-
Cyclization: The 3-(aryl)propionic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated.
-
Work-up: The reaction mixture is cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Comparative Structural Analysis
While the crystal structure of this compound has not been reported, the known crystal structures of 6-chloro-1-indanone and 6-bromo-1-indanone offer significant insights[3]. Both analogs crystallize in the monoclinic space group P2₁/c.
Table 2: Crystallographic Data for 6-Halo-1-indanones[3]
| Parameter | 6-Chloro-1-indanone | 6-Bromo-1-indanone |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 16.319(3) | 16.681(3) |
| b (Å) | 6.024(1) | 6.101(1) |
| c (Å) | 7.745(1) | 7.820(2) |
| β (°) | 99.524(2) | 99.117(2) |
| V (ų) | 750.8(2) | 785.6(3) |
The intermolecular interactions in the solid state are dominated by weak forces, including C-H···O hydrogen bonds. In the case of 6-bromo-1-indanone, additional C-H···Br and Br···O interactions, as well as offset face-to-face π-stacking, are observed[3]. It is anticipated that this compound will exhibit a similarly complex network of intermolecular interactions, influenced by both halogen atoms.
Predicted Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum of 1-indanone shows characteristic signals for the aromatic and aliphatic protons. For this compound, the aromatic region is expected to show two singlets corresponding to the protons at the C4 and C7 positions. The aliphatic protons on the five-membered ring will appear as two triplets around 2.7 and 3.1 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal around 206 ppm. The aromatic region will display signals for the six carbons of the benzene ring, with the chemical shifts influenced by the electron-withdrawing effects of the carbonyl group, the chloro group, and the bromo group.
IR Spectroscopy
The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration, expected in the range of 1700-1720 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Theoretical Studies: A Proposed Workflow
To gain a deeper understanding of the electronic structure, reactivity, and intermolecular interactions of this compound, a computational study using Density Functional Theory (DFT) is proposed. This workflow is based on methodologies that have been successfully applied to the study of 5-chloro-1-indanone[4].
Caption: Proposed DFT workflow for theoretical characterization.
Computational Details (Proposed)
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.
-
Solvation Model: A polarizable continuum model (PCM) can be used to simulate solvent effects.
Potential Applications in Drug Discovery
Derivatives of 1-indanone have been investigated for a wide range of therapeutic applications. The introduction of bromine and chlorine at the 5 and 6 positions of the indanone core is expected to enhance its potential as a lead compound in several areas:
-
Enzyme Inhibition: The halogen substituents can form halogen bonds with protein residues, potentially leading to enhanced binding affinity and selectivity for various enzyme targets.
-
Neuroprotective Agents: The 1-indanone scaffold is present in drugs developed for Alzheimer's disease. The lipophilicity conferred by the halogens may improve blood-brain barrier penetration.
-
Anticancer Agents: Many halogenated organic compounds exhibit cytotoxic activity. This compound could be explored for its potential as an anticancer agent.
Conclusion
While this compound remains a relatively uncharacterized molecule, this technical guide provides a solid theoretical foundation for its further investigation. By leveraging data from its closely related analogs, we have outlined plausible synthetic strategies, predicted its key physicochemical and spectroscopic properties, and proposed a detailed computational workflow for its in-depth theoretical analysis. This comprehensive overview is intended to stimulate and guide future research into this promising compound and its potential applications in drug discovery and materials science. The unique electronic and steric properties imparted by the vicinal bromo and chloro substituents make it a compelling target for both fundamental and applied scientific inquiry.
References
- 1. molcore.com [molcore.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Bromo-5-chloro-1-indanone from 3-bromo-4-chlorophenylpropanoic acid
Application Notes and Protocols for the Synthesis of 6-Bromo-5-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of this compound, a valuable intermediate in the development of novel therapeutics and functional materials. The synthesis is a two-step process commencing with the synthesis of 3-bromo-4-chlorophenylpropanoic acid from 3-bromo-4-chlorobenzaldehyde, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. Two effective methods for the cyclization are presented.
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Step 1: Synthesis of 3-Bromo-4-chlorophenylpropanoic acid
This protocol is adapted from the Doebner-von Miller reaction, a reliable method for the synthesis of cinnamic acid derivatives, followed by reduction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).
-
Addition of Catalyst: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 115°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (HCl) to precipitate the crude acrylic acid derivative.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any remaining pyridine and salts.
-
Reduction: The crude acrylic acid derivative is then reduced to the desired propanoic acid. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Purification: After reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude 3-bromo-4-chlorophenylpropanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary (Based on Analogous Reactions)
| Parameter | Value |
| Reactants | 3-Bromo-4-chlorobenzaldehyde, Malonic Acid |
| Catalyst | Piperidine |
| Solvent | Pyridine |
| Reaction Temperature | Reflux (~115°C) |
| Reaction Time | 4-6 hours |
| Representative Yield | 70-85% (for the two steps) |
Step 2: Intramolecular Friedel-Crafts Acylation
Two primary methods are provided for the cyclization of 3-bromo-4-chlorophenylpropanoic acid to this compound.
Method A: Thionyl Chloride and Aluminum Chloride
This method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which then undergoes a Lewis acid-catalyzed cyclization.
Caption: Workflow for Method A (Thionyl Chloride/AlCl₃).
-
Acid Chloride Formation: In a round-bottom flask, suspend 3-bromo-4-chlorophenylpropanoic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq). Heat the mixture to reflux for 2-3 hours.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
-
Cyclization: Dissolve the resulting crude acid chloride in a dry, inert solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: Polyphosphoric Acid (PPA)
This method provides a direct, one-pot cyclization of the carboxylic acid using a strong dehydrating acid.
Application Notes and Protocols: Synthesis of 6-Bromo-5-chloro-1-indanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-5-chloro-1-indanone, a substituted indanone with potential applications in medicinal chemistry and drug development. The synthesis is centered around an intramolecular Friedel-Crafts acylation of a 3-(3-bromo-4-chlorophenyl)propanoic acid precursor. Two established methods for the synthesis of the precursor and two common protocols for the final cyclization are presented, offering flexibility based on available starting materials and laboratory capabilities. This guide includes comprehensive experimental procedures, tables of quantitative data for the target molecule and related compounds, and graphical representations of the synthetic pathways and reaction mechanisms.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Substituted indanones, such as this compound, are valuable intermediates for the synthesis of more complex pharmaceutical agents. The primary method for constructing the 5-membered ring of the indanone system is through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative.[1] This electrophilic aromatic substitution reaction provides a reliable route to various substituted 1-indanones.
This document outlines a robust two-stage synthetic strategy to obtain this compound. The first stage focuses on the preparation of the key intermediate, 3-(3-bromo-4-chlorophenyl)propanoic acid. Two common synthetic routes to this precursor are detailed: the Perkin condensation followed by hydrogenation, and the malonic ester synthesis. The second stage describes the intramolecular Friedel-Crafts cyclization of this precursor to yield the target this compound, for which protocols using either polyphosphoric acid (PPA) or thionyl chloride with aluminum chloride are provided.
Data Presentation
Table 1: Physicochemical and Purity Data for this compound
| Property | Value | Reference |
| CAS Number | 1260013-71-5 | Commercial Supplier Data |
| Molecular Formula | C₉H₆BrClO | Calculated |
| Molecular Weight | 245.50 g/mol | Commercial Supplier Data |
| Appearance | White to yellow to brown solid | Commercial Supplier Data |
| Purity | ≥97% | Commercial Supplier Data |
| Storage Temperature | Room Temperature (sealed in dry conditions) | Commercial Supplier Data |
Table 2: Spectroscopic Data for Structurally Related 1-Indanones
| Compound | 1H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Melting Point (°C) |
| 5-Bromo-1-indanone | 7.63 (d, 1H), 7.55 (dd, 1H), 7.33 (d, 1H), 3.10 (t, 2H), 2.70 (t, 2H) | ~1700 (C=O) | 126-129 |
| 5-Chloro-1-indanone | 7.67 (d, 1H), 7.41-7.37 (m, 2H), 3.14 (t, 2H), 2.73 (t, 2H) | ~1705 (C=O) | 94-98 |
| Predicted this compound | ~7.8 (s, 1H), ~7.5 (s, 1H), ~3.2 (t, 2H), ~2.8 (t, 2H) | ~1700-1710 (C=O), C-Cl, C-Br stretches | Not available |
Note: Predicted data for the target compound is an estimation based on the analysis of related structures and general principles of spectroscopy.
Experimental Protocols
Stage 1: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoic acid
Two alternative methods for the preparation of the carboxylic acid precursor are provided below.
Method A: Perkin Condensation followed by Catalytic Hydrogenation
Step 1: Synthesis of 3-bromo-4-chlorocinnamic acid
This step utilizes the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the salt of the corresponding acid.
-
Reagents:
-
3-Bromo-4-chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Toluene
-
Hydrochloric acid (concentrated)
-
Ethanol
-
-
Procedure:
-
A mixture of 3-bromo-4-chlorobenzaldehyde (1.0 eq), anhydrous potassium acetate (2.0 eq), and acetic anhydride (3.0 eq) in toluene is heated at reflux for 8-12 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The mixture is acidified with concentrated hydrochloric acid to precipitate the product.
-
The crude 3-bromo-4-chlorocinnamic acid is collected by filtration, washed with cold water, and recrystallized from ethanol.
-
Step 2: Hydrogenation of 3-bromo-4-chlorocinnamic acid
This step reduces the carbon-carbon double bond of the cinnamic acid derivative.
-
Reagents:
-
3-bromo-4-chlorocinnamic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas
-
-
Procedure:
-
3-bromo-4-chlorocinnamic acid (1.0 eq) is dissolved in ethanol or ethyl acetate in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases (usually 4-8 hours).
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield crude 3-(3-bromo-4-chlorophenyl)propanoic acid, which can be purified by recrystallization if necessary.
-
Method B: Malonic Ester Synthesis
This method builds the propanoic acid side chain from a benzyl halide.
-
Reagents:
-
3-Bromo-4-chlorobenzyl bromide (can be prepared from the corresponding toluene derivative)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.
-
3-Bromo-4-chlorobenzyl bromide (1.0 eq) is then added, and the mixture is heated at reflux for 2-4 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated.
-
The resulting diethyl (3-bromo-4-chlorobenzyl)malonate is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution for 2-3 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The resulting dicarboxylic acid is heated to 150-180 °C to effect decarboxylation, yielding 3-(3-bromo-4-chlorophenyl)propanoic acid. The crude product is purified by recrystallization.
-
Stage 2: Intramolecular Friedel-Crafts Acylation of 3-(3-bromo-4-chlorophenyl)propanoic acid
Two common methods for the cyclization to the indanone are presented.
Method 1: Cyclization using Polyphosphoric Acid (PPA)
-
Reagents:
-
3-(3-bromo-4-chlorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane or Ethyl acetate
-
-
Procedure:
-
3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) is added to an excess of polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
The mixture is heated with stirring to 80-100 °C for 1-3 hours. The progress of the reaction should be monitored by TLC.
-
The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography on silica gel or by recrystallization.
-
Method 2: Cyclization via the Acyl Chloride
Step 1: Formation of 3-(3-bromo-4-chlorophenyl)propionyl chloride
-
Reagents:
-
3-(3-bromo-4-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Anhydrous toluene or dichloromethane
-
-
Procedure:
-
A mixture of 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) and an excess of thionyl chloride (2-3 eq) in an anhydrous solvent (e.g., toluene) is heated at reflux for 1-2 hours. A drop of DMF can be added to catalyze the reaction.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
-
Step 2: Intramolecular Friedel-Crafts Acylation with Aluminum Chloride
-
Reagents:
-
3-(3-bromo-4-chlorophenyl)propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane or 1,2-dichloroethane
-
Ice water
-
Hydrochloric acid (dilute)
-
-
Procedure:
-
A solution of the crude acyl chloride in anhydrous dichloromethane is added dropwise to a stirred suspension of anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous dichloromethane at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude this compound is purified by column chromatography or recrystallization.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
References
Application Notes and Protocols: 6-Bromo-5-chloro-1-indanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-bromo-5-chloro-1-indanone as a key intermediate in pharmaceutical synthesis. The focus is on its application in the preparation of advanced precursors for targeted therapies, particularly kinase inhibitors.
Introduction
This compound is a dihalogenated indanone derivative that serves as a versatile building block in medicinal chemistry. The distinct electronic properties and positional arrangement of the bromo and chloro substituents on the aromatic ring, combined with the reactive ketone functionality, make it an ideal starting material for the synthesis of complex heterocyclic scaffolds. These scaffolds are often central to the pharmacophore of targeted therapeutic agents, such as kinase inhibitors used in oncology.
The presence of two different halogen atoms allows for selective, sequential functionalization through various cross-coupling reactions, providing a strategic advantage in the construction of diverse molecular libraries for drug discovery. This document will detail the synthesis of this compound and its application in the synthesis of a key precursor for kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 3-(4-bromo-3-chlorophenyl)propanoic acid. The key transformation is an intramolecular Friedel-Crafts acylation.
Experimental Workflow: Synthesis of this compound
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of halo-substituted indanones.[1]
Step 1: Synthesis of 3-(4-bromo-3-chlorophenyl)propanoyl chloride
-
To a solution of 3-(4-bromo-3-chlorophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane (DCE), add thionyl chloride (2.5 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCE. The resulting crude acid chloride is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Prepare a suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane (DCM) in a separate flask, cooled in an ice bath.
-
Dissolve the crude 3-(4-bromo-3-chlorophenyl)propanoyl chloride from Step 1 in DCM.
-
Add the acid chloride solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 27 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by silica gel column chromatography to afford this compound.
Quantitative Data (Representative)
The following table presents representative yields for the synthesis of a structurally related halo-substituted indanone, which can be expected to be similar for this compound.
| Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Reference |
| Friedel-Crafts Cyclization | 3-(2-bromophenyl)propanoyl chloride | 4-bromo-1-indanone | Aluminum Chloride | 86 | [1] |
Application in the Synthesis of Kinase Inhibitor Precursors
This compound is a valuable intermediate for the synthesis of kinase inhibitors, such as Mobocertinib (TAK-788), which targets EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[2][3][4][5] The indanone can be converted into a key aminotetralone precursor, which forms a core component of the final drug molecule.
Synthetic Scheme: From Indanone to Aminotetralone Precursor
References
Application Notes and Protocols: 6-Bromo-5-chloro-1-indanone as a Versatile Precursor for Advanced Hole-Transporting Materials in Organic Electronics
Abstract
This document outlines the potential application of 6-Bromo-5-chloro-1-indanone as a novel and versatile building block for the synthesis of high-performance organic semiconducting materials for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). We propose a synthetic route to a novel hole-transporting material (HTM), designated as BCI-HTM, and provide detailed protocols for its synthesis and integration into an OLED device. The unique di-halogenated structure of this compound offers the potential for site-selective functionalization, enabling precise tuning of the material's electronic and physical properties.
Introduction
The development of efficient and stable charge-transporting materials is crucial for advancing the performance of organic electronic devices. Hole-transporting materials (HTMs) play a critical role in facilitating the injection and transport of positive charge carriers from the anode to the emissive layer in OLEDs. The molecular design of HTMs significantly influences device efficiency, operational stability, and manufacturing cost.
This compound is a promising, yet underexplored, precursor for the synthesis of novel HTMs. Its rigid indanone core can contribute to a high glass transition temperature (Tg), imparting morphological stability to thin films. Furthermore, the presence of two different halogen atoms (bromine and chlorine) at specific positions on the aromatic ring opens up possibilities for selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the construction of complex, asymmetric conjugated molecules with tailored optoelectronic properties. The bromine position is generally more reactive in palladium-catalyzed couplings than the chlorine position, allowing for a stepwise functionalization.
This application note presents a hypothetical novel HTM, BCI-HTM (6-(dimesitylboron)-5-(9H-carbazol-9-yl)-1-indanone), synthesized from this compound. The carbazole moiety is a well-known hole-transporting unit, while the dimesitylboron group can enhance electron affinity and contribute to the material's thermal stability.
Proposed Synthetic Pathway for BCI-HTM
The proposed synthesis of BCI-HTM from this compound is a two-step process involving sequential, palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond is exploited for selective functionalization.
Derivatisierung von 6-Brom-5-chlor-1-indanon an der Alpha-Position: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation von 6-Brom-5-chlor-1-indanon an der alpha-Position. Diese Derivatisierungen sind von entscheidender Bedeutung für die Entwicklung neuer therapeutischer Wirkstoffe, da sie die Synthese einer Vielzahl von Molekülen mit potenziellen Anwendungen in der Onkologie, Neuroprotektion und als entzündungshemmende Mittel ermöglichen.
Anwendungsgebiete von alpha-substituierten 1-Indanon-Derivaten
Der 1-Indanon-Kern ist eine privilegierte Struktur in der medizinischen Chemie.[1][2] Seine Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, was sie zu vielversprechenden Kandidaten für die Arzneimittelentwicklung macht.
Antitumor-Aktivität
Substituierte Indanone haben signifikantes Potenzial als Krebsmedikamente gezeigt.[1][3] Ein Wirkmechanismus ist die Hemmung der Tubulin-Polymerisation, die für die Zellteilung essentiell ist. Bestimmte Indanon-Derivate, wie Indanocin, interagieren mit der Colchicin-Bindungsstelle des Tubulins und stören die Bildung der mitotischen Spindel, was zum programmierten Zelltod (Apoptose) in Krebszellen führt.[4] Darüber hinaus wurde die Hemmung von Schlüsselenzymen wie Cyclooxygenase-2 (COX-2), die bei Entzündungen und der Krebsentstehung eine Rolle spielt, als weiterer Mechanismus identifiziert.[1]
Neuroprotektive Wirkung
Indanon-Derivate sind vielversprechende Wirkstoffe zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson.[1][5] Ihr neuroprotektiver Effekt beruht hauptsächlich auf der Hemmung von Enzymen wie Acetylcholinesterase (AChE) und Monoaminoxidase B (MAO-B).[1][5][6] Die Hemmung der AChE erhöht die Konzentration des Neurotransmitters Acetylcholin im Gehirn, was die kognitive Funktion bei Alzheimer-Patienten verbessern kann. Die Hemmung der MAO-B wiederum erhöht den Dopaminspiegel, was bei der Behandlung der Parkinson-Krankheit von Vorteil ist.[5]
Entzündungshemmende Eigenschaften
Die entzündungshemmende Wirkung von Indanon-Derivaten ist ebenfalls gut dokumentiert.[1] Sie können die Produktion von pro-inflammatorischen Zytokinen hemmen und zeigen Aktivität in Modellen für akute Lungenverletzungen.
Quantitative Daten zur Derivatisierung
Die folgenden Tabellen fassen quantitative Daten für verschiedene Derivatisierungsreaktionen an der alpha-Position von 1-Indanonen zusammen. Die Daten stammen aus Studien mit substituierten Indanonen und können als Ausgangspunkt für die Optimierung der Reaktionen mit 6-Brom-5-chlor-1-indanon dienen.
Tabelle 1: Alpha-Halogenierung von substituierten 1-Indanonen
| Substrat | Reagenz | Produkt | Ausbeute (%) | Referenz |
| 1-Indanon | Br2 (4 Äquiv.), CCl4, hν | 2,2-Dibrom-1-indanon | 15 | [7] |
| 2-Methyl-1-indanon | Br2 (4 Äquiv.), CCl4, hν | 2-Brom-2-methyl-1-indanon | 90 | [7] |
| 2-Methyl-1-indanon | Br2 (4 Äquiv.), CCl4, hν | 2,2-Dibrom-3-methyl-inden-1-on | 95 | [7] |
| 3-Methyl-1-indanon | Br2 (4 Äquiv.), CCl4, hν | 2,2,3-Tribrom-3-methyl-indan-1-on | 40 | [7] |
Tabelle 2: Alpha-Alkylierung von Aldehyden und Ketonen (Allgemeine Protokolle)
| Substrat | Reagenzien | Produkt | Ausbeute (%) | Anmerkungen |
| Aldehyd & Olefin | Ir-Photokatalysator, Thiophenol, Amin-Organokatalysator, sichtbares Licht | α-alkylierter Aldehyd | 50-94 | Enantioselektive Reaktion[8] |
| Aldehyd & Olefin (intramolekular) | Ir-Photokatalysator, Thiophenol, Amin-Organokatalysator, sichtbares Licht | Cyclisches α-alkyliertes Produkt | 62-91 | Bildung von 5- und 6-gliedrigen Ringen[8][9] |
Tabelle 3: Mannich-Reaktion mit 1-Indanonen (Beispielhafte Bedingungen)
| Keton | Aldehyd | Amin | Katalysator/Lösungsmittel | Produkt | Ausbeute (%) |
| Cyclohexanon | Benzaldehyd | Anilin | [C3SO3Hnhm]HSO4 / EtOH | 2-(Phenyl(phenylamino)methyl)cyclohexan-1-on | 92 |
| Acetophenon | 4-Chlorbenzaldehyd | 4-Bromanilin | [C3SO3Hnhm]HSO4 / EtOH | 3-(4-Bromanilino)-1-(4-chlorphenyl)-3-phenylpropan-1-on | 89 |
Hinweis: Die Daten in Tabelle 2 und 3 sind allgemeiner Natur und dienen als Referenz für die Entwicklung spezifischer Protokolle für 6-Brom-5-chlor-1-indanon.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren zur Derivatisierung von 1-Indanonen an der alpha-Position. Aufgrund der elektronenziehenden Eigenschaften der Brom- und Chlorsubstituenten am aromatischen Ring von 6-Brom-5-chlor-1-indanon kann eine Anpassung der Reaktionsbedingungen (z. B. stärkere Basen, längere Reaktionszeiten oder höhere Temperaturen) erforderlich sein.
Protokoll 1: Alpha-Bromierung von 6-Brom-5-chlor-1-indanon
Dieses Protokoll ist eine Adaption der photochemischen Bromierung von Indanon-Derivaten.[7]
Materialien:
-
6-Brom-5-chlor-1-indanon
-
Brom (Br2)
-
Tetrachlorkohlenstoff (CCl4), wasserfrei
-
Reaktionsgefäß mit Rührer, Rückflusskühler und Tropftrichter
-
Lichtquelle (z. B. 150-W-Projektorlampe)
-
Rotationsverdampfer
-
Ausrüstung für Säulenchromatographie (Kieselgel)
Durchführung:
-
Lösen Sie 6-Brom-5-chlor-1-indanon (1 Äquiv.) in wasserfreiem CCl4 in dem Reaktionsgefäß.
-
Strahlen Sie die Lösung mit der Lichtquelle bei Raumtemperatur unter Rühren ab.
-
Fügen Sie langsam eine Lösung von Brom (2-4 Äquiv.) in CCl4 über den Tropftrichter hinzu.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz (oder wenn keine weitere Produktbildung beobachtet wird) beenden Sie die Bestrahlung und das Rühren.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte alpha-bromierte Produkt zu isolieren.
Protokoll 2: Alpha-Alkylierung von 6-Brom-5-chlor-1-indanon via Enolat-Bildung
Dieses Protokoll basiert auf Standardverfahren zur Alkylierung von Ketonen. Die Verwendung einer starken, nicht-nukleophilen Base wie Lithiumdiisopropylamid (LDA) ist entscheidend, um die Enolatbildung zu gewährleisten.
Materialien:
-
6-Brom-5-chlor-1-indanon
-
Lithiumdiisopropylamid (LDA)-Lösung in THF
-
Alkylhalogenid (z. B. Methyliodid, Benzylbromid)
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH4Cl)-Lösung
-
Extraktionslösungsmittel (z. B. Diethylether oder Ethylacetat)
-
Wasserfreies Magnesiumsulfat (MgSO4) oder Natriumsulfat (Na2SO4)
-
Schlenk-Apparatur und Argon- oder Stickstoffatmosphäre
Durchführung:
-
Lösen Sie 6-Brom-5-chlor-1-indanon (1 Äquiv.) in wasserfreiem THF in einem Schlenk-Kolben unter Inertgasatmosphäre.
-
Kühlen Sie die Lösung auf -78 °C in einem Trockeneis/Aceton-Bad.
-
Fügen Sie langsam LDA-Lösung (1.1 Äquiv.) hinzu und rühren Sie die Mischung für 30-60 Minuten bei -78 °C, um das Enolat zu bilden.
-
Fügen Sie das Alkylhalogenid (1.2 Äquiv.) langsam zur Enolatlösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion löschen Sie diese durch Zugabe von gesättigter NH4Cl-Lösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit Diethylether oder Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über MgSO4 oder Na2SO4 und filtrieren Sie.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer und reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Protokoll 3: Mannich-Reaktion mit 6-Brom-5-chlor-1-indanon
Die Mannich-Reaktion führt eine Aminomethylgruppe in die alpha-Position ein.[10][11][12]
Materialien:
-
6-Brom-5-chlor-1-indanon
-
Paraformaldehyd oder Formaldehyd-Lösung
-
Sekundäres Amin (z. B. Dimethylamin, Piperidin, Morpholin) als Hydrochloridsalz
-
Lösungsmittel (z. B. Ethanol, Isopropanol)
-
Salzsäure (konzentriert)
-
Wässrige Natriumhydroxid (NaOH)-Lösung
-
Extraktionslösungsmittel
Durchführung:
-
Geben Sie 6-Brom-5-chlor-1-indanon (1 Äquiv.), Paraformaldehyd (1.5 Äquiv.) und das sekundäre Amin-Hydrochlorid (1.2 Äquiv.) in das Lösungsmittel.
-
Fügen Sie eine katalytische Menge konzentrierter Salzsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss, bis die DC eine vollständige Umsetzung anzeigt (typischerweise mehrere Stunden bis über Nacht).
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Lösen Sie den Rückstand in Wasser und stellen Sie den pH-Wert mit NaOH-Lösung auf basisch ein.
-
Extrahieren Sie das Produkt mehrmals mit einem geeigneten organischen Lösungsmittel.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und Sole, trocknen Sie sie und entfernen Sie das Lösungsmittel.
-
Reinigen Sie die resultierende Mannich-Base durch Säulenchromatographie oder Kristallisation.
Visualisierungen
Experimentelle Arbeitsabläufe
Abbildung 1: Schematische Darstellung der experimentellen Arbeitsabläufe.
Biologischer Signalweg
Abbildung 2: Vereinfachter Signalweg der Indanon-Derivate.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Direct, enantioselective α-alkylation of aldehydes using simple olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Mannich Reaction [organic-chemistry.org]
- 12. Mannich reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel 1-Indanone Derivatives via Organometallic Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the reaction of 6-bromo-5-chloro-1-indanone with various organometallic reagents. It focuses on two primary classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki, Stille, and Sonogashira) at the C-6 bromine position and nucleophilic addition of Grignard and organolithium reagents to the C-1 carbonyl group. These synthetic routes provide access to a diverse range of substituted 1-indanone scaffolds. The 1-indanone core is a "privileged scaffold" in medicinal chemistry, notably found in drugs like Donepezil for Alzheimer's disease.[1][2] The derivatives synthesized through these methods are valuable for creating compound libraries for drug discovery, particularly for neurodegenerative disorders.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide at the C-6 position of this compound is a versatile handle for forming new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are highly efficient for this purpose, tolerating a wide range of functional groups under relatively mild conditions.[3] The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making selective reaction at the bromine site highly feasible.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organic halide.[5] Due to the stability, low toxicity, and commercial availability of many boronic acids, this reaction is widely used in pharmaceutical development.[3][6]
Experimental Protocol: Synthesis of 6-Aryl-5-chloro-1-indanone
-
Assembly: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) to a dry Schlenk flask.[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DME/H₂O, ratio 4:1 to 1:1).[7]
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80 °C to 100 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | 91[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 (Rep.) |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | 88[7] |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | 75[7] |
| Yields are representative based on similar substrates and may require optimization.[7] |
Workflow Diagram
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide.[8] A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups.[9] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are notable drawbacks.[10]
Experimental Protocol: Synthesis of 6-Alkynyl/Aryl-5-chloro-1-indanone
-
Assembly: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and an additive like CuI (0.1 equiv.) if necessary.[9]
-
Solvent and Reagent Addition: Add a dry, degassed aprotic solvent such as DMF or THF. Add the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the mixture, typically between 60 °C and 100 °C, until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction. Dilute with an organic solvent and wash with an aqueous solution of KF or NH₄OH to remove tin byproducts.[9]
-
Purification: Separate the organic layer, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] The reaction is co-catalyzed by palladium and copper complexes and is fundamental in synthesizing conjugated systems for materials science and medicinal chemistry.[11][12]
Experimental Protocol: Synthesis of 6-Alkynyl-5-chloro-1-indanone
-
Assembly: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).[12]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.).[12]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, filter the mixture through a pad of celite to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[12]
Nucleophilic Addition to the C-1 Carbonyl
Organometallic reagents like Grignard and organolithium compounds are strong nucleophiles and bases.[13][14] They readily attack the electrophilic carbonyl carbon of the 1-indanone, leading to the formation of tertiary alcohols after an acidic workup. It is crucial to perform these reactions under strictly anhydrous conditions as the reagents react violently with protic solvents like water.[15][16]
Grignard Reaction
Grignard reagents (R-MgX) are prepared by reacting an organic halide with magnesium metal.[13] They are one of the most common organometallic reagents for forming carbon-carbon bonds via addition to carbonyls.[17]
Experimental Protocol: Synthesis of 6-Bromo-5-chloro-1-alkyl-1-indanol
-
Grignard Preparation (if not commercially available): In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 equiv.). Add a solution of the corresponding alkyl/aryl halide (1.1 equiv.) in anhydrous THF or diethyl ether dropwise. A crystal of iodine can be used to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.[15]
-
Reactant Preparation: In a separate flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Reaction: Cool the indanone solution to 0 °C in an ice bath. Add the prepared Grignard reagent dropwise with stirring. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting tertiary alcohol by column chromatography.
Data Presentation
| Entry | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methylmagnesium bromide | THF | 0 to RT | 2 | 95 (Rep.) |
| 2 | Phenylmagnesium bromide | THF | 0 to RT | 2 | 92 (Rep.) |
| 3 | Ethylmagnesium iodide | Diethyl Ether | 0 to RT | 3 | 90 (Rep.) |
| 4 | Allylmagnesium bromide | THF | 0 to RT | 1 | 94 (Rep.) |
| Yields are representative and based on general Grignard reactions with ketones. |
Organolithium Reaction
Organolithium reagents (R-Li) are generally more reactive and more basic than their Grignard counterparts.[16] They react similarly with ketones to produce tertiary alcohols.
Experimental Protocol: Synthesis of 6-Bromo-5-chloro-1-alkyl-1-indanol
The protocol is nearly identical to the Grignard reaction, with the substitution of an organolithium reagent (typically purchased as a solution in an alkane solvent) for the Grignard reagent. The quenching and work-up steps remain the same.
Workflow Diagram
Caption: Grignard/Organolithium Addition Workflow.
Applications in Drug Discovery
The 1-indanone scaffold is a cornerstone in the development of treatments for neurodegenerative diseases.[2][18] Derivatives often act as inhibitors of key enzymes involved in neurotransmitter metabolism.
Target: Acetylcholinesterase (AChE) in Alzheimer's Disease
-
Mechanism of Disease: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft.
-
Therapeutic Strategy: Inhibiting AChE increases the concentration and duration of action of acetylcholine, which can help to alleviate some of the cognitive symptoms of the disease.
-
Role of Indanone Derivatives: The drug Donepezil, which features a substituted indanone core, is a prime example of a potent AChE inhibitor.[1] The derivatives synthesized via the protocols above can be screened for AChE inhibitory activity, with the goal of identifying new drug candidates with improved efficacy or side-effect profiles.
Signaling Pathway Diagram
Caption: Inhibition of Acetylcholinesterase by Indanone Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Bromo-5-chloro-1-indanone
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 6-Bromo-5-chloro-1-indanone, a halogenated indanone derivative with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Knoevenagel condensation of 3-bromo-4-chlorobenzaldehyde with malonic acid, followed by catalytic hydrogenation to yield 3-(3-bromo-4-chlorophenyl)propanoic acid. The subsequent intramolecular Friedel-Crafts acylation of the propanoic acid derivative furnishes the target compound, this compound. This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction
1-Indanone derivatives are a significant class of compounds in medicinal chemistry, serving as scaffolds for a variety of biologically active molecules.[1] Halogenated indanones, in particular, are valuable intermediates in the synthesis of novel therapeutic agents due to the versatile reactivity of the carbon-halogen bond. The specific substitution pattern of this compound makes it an interesting building block for further chemical exploration. The synthetic route detailed herein employs two classical and robust reactions: the Knoevenagel condensation for carbon-carbon double bond formation and the intramolecular Friedel-Crafts acylation for the construction of the five-membered ring of the indanone core.[2][3]
Experimental Protocols
Step 1: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoic acid
This step involves a Knoevenagel condensation to form the acrylic acid intermediate, followed by catalytic hydrogenation.
Part A: Knoevenagel Condensation to 3-(3-bromo-4-chlorophenyl)acrylic acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.5 eq).
-
Reaction Initiation: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(3-bromo-4-chlorophenyl)acrylic acid.
Part B: Catalytic Hydrogenation to 3-(3-bromo-4-chlorophenyl)propanoic acid
-
Setup: In a hydrogenation vessel, dissolve the 3-(3-bromo-4-chlorophenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).
-
Reaction Conditions: Subject the mixture to hydrogenation in a Parr hydrogenator or under a hydrogen balloon at a pressure of 3-4 atm. Stir the reaction at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).[4][5]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(3-bromo-4-chlorophenyl)propanoic acid, which can be used in the next step without further purification if of sufficient purity, or can be recrystallized if necessary.
Step 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This step involves the conversion of the carboxylic acid to an acyl chloride, followed by intramolecular cyclization.
-
Formation of Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). At 0°C (ice bath), add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C. Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.[3][6]
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
| Parameter | Step 1A: Knoevenagel Condensation | Step 1B: Catalytic Hydrogenation | Step 2: Friedel-Crafts Acylation |
| Starting Material | 3-bromo-4-chlorobenzaldehyde | 3-(3-bromo-4-chlorophenyl)acrylic acid | 3-(3-bromo-4-chlorophenyl)propanoic acid |
| Key Reagents | Malonic acid, Pyridine, Piperidine | H₂, 10% Pd/C | Thionyl chloride, AlCl₃, DCM |
| Reaction Time | 4-6 hours | 12-24 hours | 3-5 hours |
| Reaction Temperature | 90-100°C | Room Temperature | 0°C to Room Temperature |
| Typical Yield | 85-95%[7] | >95%[8][9] | 70-85% |
| Product Purity | >95% after recrystallization | >95% after filtration | >98% after chromatography |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. nacatsoc.org [nacatsoc.org]
Application Notes: 6-Bromo-5-chloro-1-indanone in the Synthesis of Novel Conjugated Polymers for Organic Electronics
Introduction
6-Bromo-5-chloro-1-indanone is a halogenated aromatic ketone with significant potential as a monomer for the synthesis of novel conjugated polymers. Its di-halogenated structure provides two reactive sites for cross-coupling reactions, enabling the formation of extended π-conjugated systems. The presence of both bromo and chloro substituents allows for selective or sequential functionalization, offering a route to complex polymer architectures. The indanone core introduces a keto group into the polymer backbone, which can influence the material's electronic properties, solubility, and morphology. These characteristics make this compound a promising building block for materials targeted for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
While direct applications of this compound in material science are not yet extensively documented, its structural motifs are found in various organic electronic materials. Indanone derivatives, in a broader sense, are utilized as organic functional materials, in OLEDs, as dyes, and as fluorophores. This document outlines a prospective application of this compound in the synthesis of a poly(indanonefluorene) derivative via Suzuki polymerization, a common and robust method for creating conjugated polymers.
Proposed Application: Synthesis of a Poly(indanonefluorene) Derivative for OLEDs
The bromine and chlorine atoms on the this compound monomer can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with a suitable di-boronic acid or di-boronic ester co-monomer. This polymerization reaction leads to the formation of a high molecular weight conjugated polymer. The resulting poly(indanonefluorene) is anticipated to possess interesting photophysical and thermal properties, making it a candidate for use as an emissive or host material in OLED devices. The properties of such polymers can be tuned by the choice of the co-monomer.
Experimental Protocols
Protocol 1: Synthesis of Poly[(this compound)-co-(9,9-dioctylfluorene)] via Suzuki Polycondensation
This protocol describes a hypothetical synthesis of a copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials:
-
This compound (Monomer A)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Deionized water
-
Methanol (for precipitation)
-
Chloroform (for purification)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (5 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: After 48 hours, add a small amount of phenylboronic acid (0.1 mmol) to end-cap the polymer chains and stir for an additional 4 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Purification:
-
Filter the precipitated polymer and wash it with methanol and deionized water.
-
Redissolve the polymer in a minimal amount of chloroform.
-
Reprecipitate the polymer by adding the chloroform solution to methanol.
-
Filter and dry the purified polymer under vacuum at 40°C for 24 hours.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesized poly[(this compound)-co-(9,9-dioctylfluorene)], based on typical values for similar polyfluorene derivatives.[1][2]
| Property | Expected Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (λₘₐₓ) in solution | 380 - 420 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λₑₘ) in solution | 420 - 480 nm (Blue-Green Emission) | Fluorescence Spectroscopy |
| Decomposition Temperature (Tբ) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tբ) | 100 - 150 °C | Differential Scanning Calorimetry (DSC) |
Visualizations
Diagram 1: Synthetic Workflow for Poly[(this compound)-co-(9,9-dioctylfluorene)]
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Bromo-5-chloro-1-indanone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Bromo-5-chloro-1-indanone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing crude this compound?
A1: The primary goal is to remove impurities from the crude product to obtain a highly pure, crystalline solid. Impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. Pure this compound is often crucial for subsequent synthetic steps or for accurate biological and pharmacological evaluation.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the polar ketone and aromatic halogen functionalities, solvents like ethanol, methanol, acetone, or mixtures such as ethanol/water or acetone/hexane are good starting points for solubility testing. A systematic approach to determining the best solvent is outlined in the Experimental Protocols section.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system can be very effective if a single suitable solvent cannot be found. This typically involves dissolving the crude product in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which the product is insoluble) dropwise until the solution becomes cloudy (the saturation point). The two solvents must be miscible.
Q4: What are the key characteristics of pure this compound crystals?
A4: Pure crystals should have a well-defined shape, sharp melting point, and a consistent color (or lack thereof). Impure solids often appear as a powder or have a wider melting point range at a lower temperature than the pure compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 3. If the compound remains soluble, the solvent is not suitable. Recover the solid by evaporating the solvent and start again with a different solvent or solvent system. |
| The product "oils out" instead of forming crystals. | 1. The melting point of the solid is lower than the boiling point of the solvent. 2. The rate of cooling is too rapid. 3. The presence of significant impurities is depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Insulate the flask to slow the cooling rate. 3. Consider a preliminary purification step (e.g., column chromatography) to remove major impurities before recrystallization. |
| Low recovery of purified product. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Use a heated funnel for hot filtration and use a slight excess of hot solvent to prevent premature crystallization. 3. Always use ice-cold solvent to wash the crystals to minimize dissolution of the product. |
| The recrystallized product is still impure (e.g., off-color, broad melting point). | 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent was not effective at separating the impurities. 3. Colored impurities were not adequately removed. | 1. Repeat the recrystallization and allow the solution to cool more slowly. 2. Re-evaluate the solvent choice through systematic solubility testing. 3. If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
Table 1: Physicochemical Properties of Halogenated Indanones
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1260013-71-5 | C₉H₆BrClO | 245.50 | Not available |
| 5-Bromo-1-indanone | 34598-49-7 | C₉H₇BrO | 211.06 | 126-129 |
| 5-Chloro-1-indanone | 42348-86-7 | C₉H₇ClO | 166.60 | 94-98 |
| 6-Bromo-1-indanone | 14548-39-1 | C₉H₇BrO | 211.06 | Not available |
| 6-Chloro-1-indanone | 14548-38-0 | C₉H₇ClO | 166.60 | Not available |
Table 2: Qualitative Solubility Testing Protocol for this compound
| Step | Procedure | Observation | Interpretation |
| 1 | Place ~20-30 mg of crude this compound into a test tube. | - | - |
| 2 | Add ~0.5 mL of the solvent to be tested at room temperature. | Soluble: The solid dissolves completely. | The solvent is not suitable for recrystallization. |
| Insoluble or Sparingly Soluble: The solid does not dissolve or only partially dissolves. | Proceed to the next step. | ||
| 3 | If the solid was insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. | Soluble: The solid dissolves completely. | The solvent is a good candidate for recrystallization. |
| Insoluble: The solid does not dissolve. | The solvent is not suitable for recrystallization. | ||
| 4 | If the solid dissolved in the hot solvent, allow the solution to cool to room temperature, and then in an ice bath. | Crystals form: Abundant crystal formation is observed. | The solvent is an excellent candidate for recrystallization. |
| No or few crystals form: Little to no solid precipitates. | The solvent is not ideal; consider a mixed solvent system or a different solvent. |
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
-
Solvent Selection:
-
Based on the structure of this compound (a halogenated aromatic ketone), suitable starting solvents for testing include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Mixed solvent systems such as ethanol/water or acetone/hexanes may also be effective.
-
Perform qualitative solubility tests as described in Table 2 to identify the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.[1]
-
-
Decolorization (if necessary):
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If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Continue to draw air through the crystals for a few minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Alternatively, dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity.
-
Analyze the purity using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for purification by recrystallization.
References
Technical Support Center: Synthesis of 6-Bromo-5-chloro-1-indanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Bromo-5-chloro-1-indanone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields can stem from several factors throughout the synthetic process, primarily during the intramolecular Friedel-Crafts acylation.
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Incomplete Cyclization: The conversion of the precursor, 3-(3-bromo-4-chlorophenyl)propanoyl chloride, to the indanone may be incomplete. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The primary side reactions include intermolecular polymerization and the formation of regioisomers.
-
Purity of Starting Materials: Impurities in the starting 3-bromo-4-chlorophenylacetic acid or the subsequent acid chloride can inhibit the reaction or lead to the formation of undesired side products.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Any water present in the solvent or on the glassware will deactivate the catalyst, halting the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere.
-
Optimize Reaction Conditions: Experiment with reaction time and temperature. A summary of typical conditions for similar Friedel-Crafts acylations is provided in Table 1.
-
Purify the Intermediate: Ensure the purity of the 3-(3-bromo-4-chlorophenyl)propanoyl chloride before cyclization. Distillation under reduced pressure is often effective.
-
Consider an Alternative Catalyst: While AlCl₃ is common, other Lewis acids or Brønsted acids like polyphosphoric acid (PPA) can be effective and may reduce charring.
Question 2: My final product shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the likely impurities?
Answer:
The presence of multiple products indicates significant side reactions. The most probable impurities are:
-
Regioisomers: The intramolecular Friedel-Crafts acylation can potentially occur at different positions on the aromatic ring, leading to the formation of isomeric indanones. For a 3,4-disubstituted phenyl precursor, cyclization can lead to a 5,6-disubstituted indanone or a 4,5-disubstituted indanone. The electronics of the bromo and chloro substituents will direct the cyclization, but a mixture is possible.
-
Polymeric Byproducts: Intermolecular reactions, where the acylium ion of one molecule reacts with the aromatic ring of another, can lead to high molecular weight polymers. These are often observed as a tarry residue.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 3-(3-bromo-4-chlorophenyl)propanoic acid or its acid chloride in the final product.
-
Hydrolyzed Intermediate: If the reaction mixture is exposed to water during workup before cyclization is complete, the acyl chloride can hydrolyze back to the carboxylic acid.
Identification and Removal:
-
NMR and Mass Spectrometry: Use 1H NMR, 13C NMR, and MS to identify the structures of the impurities. Regioisomers will have distinct aromatic substitution patterns in the NMR.
-
Column Chromatography: Purification by flash column chromatography on silica gel is typically effective for separating the desired product from regioisomers and unreacted starting material.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common route involves a two-step process:
-
Preparation of the Precursor: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoic acid. This can be achieved through various methods, often starting from 3-bromo-4-chloroaniline or a related substituted benzene.
-
Intramolecular Friedel-Crafts Acylation: The propanoic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride then undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the five-membered ring of the indanone.
Q2: Which Lewis acid is best for the cyclization step?
A2: Aluminum chloride (AlCl₃) is the most frequently used and potent Lewis acid for this type of reaction.[1] However, a stoichiometric amount is often required because the product ketone can form a stable complex with AlCl₃.[1] Other Lewis acids like FeCl₃ or milder options such as ZnCl₂ can also be employed, potentially reducing side reactions but may require higher temperatures or longer reaction times.[2] For some substrates, Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are effective.[3]
Q3: How can I minimize the formation of polymeric tars?
A3: Polymer formation is an intermolecular side reaction that competes with the desired intramolecular cyclization. To favor the intramolecular pathway:
-
High Dilution: Running the reaction at a lower concentration can reduce the probability of molecules reacting with each other.
-
Slow Addition: Adding the acyl chloride precursor slowly to the suspension of the Lewis acid can help maintain a low instantaneous concentration of the reactive acylium ion, favoring the intramolecular reaction.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote polymerization and charring. It is crucial to find the optimal temperature that allows for efficient cyclization without excessive side reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoic acid
This is a representative procedure and may require optimization.
-
To a solution of 3-bromo-4-chlorophenylacetic acid (1.0 eq) in an appropriate solvent (e.g., THF), add a reducing agent such as borane-THF complex (BH₃·THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with methanol, followed by the addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding alcohol.
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The alcohol can then be converted to the propanoic acid via a two-step process of converting it to the corresponding bromide (e.g., with PBr₃), followed by a Grignard reaction with CO₂ or reaction with cyanide followed by hydrolysis.
Protocol 2: Intramolecular Friedel-Crafts Acylation to form this compound
-
To a stirred solution of 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(3-bromo-4-chlorophenyl)propanoyl chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the AlCl₃ suspension to 0 °C and add a solution of the crude acyl chloride in anhydrous DCM dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Indanone Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Dichloromethane | 0 to RT | 3 | ~85 | General Friedel-Crafts[1] |
| PPA | - | 80-100 | 2 | 60-90 | [3] |
| ZnCl₂ | Dichloromethane | -10 to 80 | - | High | [2] |
| H₂SO₄ | - | 140 | - | 27 | [3] |
Note: Yields are highly substrate-dependent and the values are representative for similar indanone syntheses.
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Potential Side Reactions
Caption: Competing reactions in the cyclization step.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Optimizing reaction conditions for 6-Bromo-5-chloro-1-indanone synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Bromo-5-chloro-1-indanone. The content is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from 3-bromo-4-chlorobenzaldehyde. This pathway involves a condensation reaction, followed by a reduction, and finally an intramolecular Friedel-Crafts acylation.
Identification of impurities in 6-Bromo-5-chloro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 6-Bromo-5-chloro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route, which commonly involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. The most probable impurities include:
-
Unreacted Starting Materials: Such as 3-(4-Bromo-3-chlorophenyl)propanoic acid.
-
Regioisomers: Formed during the cyclization step. An example is 4-Bromo-5-chloro-1-indanone.[1]
-
Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane or methanol.
-
Byproducts of Side Reactions: These can include products from intermolecular reactions or rearrangements.
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities after isolation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of impurities, particularly when coupled with high-resolution mass spectrometry (HRMS).
Q3: How can I prepare a sample of this compound for impurity analysis?
A3: Proper sample preparation is crucial for accurate analysis. For HPLC and LC-MS, dissolve a precisely weighed amount of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to protect the analytical column. For GC-MS analysis of residual solvents, a headspace sampling technique is often preferred. For non-volatile impurities, derivatization might be necessary to increase volatility.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.
-
Possible Cause: Secondary interactions with the stationary phase, mismatched solvent strength between the sample and mobile phase, or column overload.
-
Troubleshooting Steps:
-
Adjust the pH of the mobile phase to suppress the ionization of any acidic or basic analytes.
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.
-
Reduce the injection volume or the concentration of the sample.
-
Consider a different stationary phase, such as one with end-capping to reduce silanol interactions.
-
Issue 2: Inconsistent retention times.
-
Possible Cause: Fluctuation in mobile phase composition, temperature variations, or a leak in the HPLC system.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase and ensure it is thoroughly degassed.
-
Use a column oven to maintain a constant temperature.
-
Check for leaks in the pump, injector, and fittings.
-
GC-MS Analysis
Issue 1: No peaks detected for expected impurities.
-
Possible Cause: Impurities are not volatile enough for GC analysis, decomposition in the injector, or inappropriate GC-MS parameters.
-
Troubleshooting Steps:
-
Consider derivatization to increase the volatility of the impurities.
-
Lower the injector temperature to prevent thermal degradation.
-
Optimize the temperature program and mass spectrometer settings.
-
Confirm the suitability of GC-MS for the target impurities; HPLC or LC-MS may be more appropriate.
-
Issue 2: Co-eluting peaks or poor separation.
-
Possible Cause: The GC column and temperature program are not optimized for the specific impurities.
-
Troubleshooting Steps:
-
Use a column with a different stationary phase polarity.
-
Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting compounds.
-
Adjust the carrier gas flow rate.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for common impurities found in a batch of this compound.
| Impurity | HPLC-UV (% Area) | GC-MS (ppm) |
| 3-(4-Bromo-3-chlorophenyl)propanoic acid | 0.12 | - |
| 4-Bromo-5-chloro-1-indanone | 0.08 | - |
| Dichloromethane | - | 50 |
| Methanol | - | 150 |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Injector Temperature: 220 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 amu
-
-
Sample Preparation: Headspace analysis. Weigh 100 mg of the sample into a headspace vial.
¹H NMR Spectroscopy for Structural Elucidation
-
Solvent: Chloroform-d (CDCl₃)
-
Instrument: 400 MHz NMR Spectrometer
-
Procedure: Dissolve approximately 10 mg of the isolated impurity in 0.7 mL of CDCl₃. Acquire a standard proton NMR spectrum. For further structural information, perform 2D NMR experiments such as COSY and HSQC.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
References
Technical Support Center: 6-Bromo-5-chloro-1-indanone
This technical support guide provides essential information on the stability and storage of 6-Bromo-5-chloro-1-indanone, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is compiled from safety data sheets of structurally similar compounds and general chemical handling principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is limited, based on structurally related compounds such as 6-Bromo-1-indanone and 5-Chloro-1-indanone, the recommended storage conditions are in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly closed to prevent moisture and air exposure.[1][2][3] Some sources also recommend storing under an inert gas.[1]
Q2: Is this compound sensitive to light?
A2: Halogenated organic compounds can be light-sensitive. For a similar compound, 5-Chloro-1-indanone, protection from direct sunlight is advised.[3] Therefore, it is best practice to store this compound in an opaque or amber container to minimize light exposure.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is not definitively established in the available literature. However, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable. For long-term storage, re-testing of purity is recommended.
Q4: What are the known incompatibilities for this compound?
A4: Based on data for similar indanones, this compound may be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (e.g., turning yellow or brown) | Exposure to air, light, or impurities. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). If discoloration is observed, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Poor solubility or presence of particulates after dissolving | The compound may have degraded or absorbed moisture. | Ensure the solvent is anhydrous. If the issue persists, the compound may need to be repurified (e.g., by recrystallization). Always use a fresh, properly stored supply for critical experiments. |
| Inconsistent experimental results | Potential degradation of the starting material. | Always use a fresh sample or a sample that has been stored under the recommended conditions. It is good practice to confirm the identity and purity of the compound before conducting experiments, especially if it has been in storage for an extended period. |
| Formation of unexpected byproducts in a reaction | The compound may have degraded, or it may be reacting with incompatible substances in the reaction mixture. | Review all reagents and solvents for incompatibilities.[3] Ensure the this compound is pure and has been stored correctly. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Temperature | Cool place | [1][3] |
| Atmosphere | Dry, well-ventilated area. Under inert gas is also recommended. | [1][2][3] |
| Container | Tightly closed, opaque or amber container. | [1][2][3] |
| Avoid | Heat, direct sunlight, moisture, and incompatible materials (strong oxidizing agents, acids, bases, and reducing agents). | [2][3] |
Experimental Workflow: Handling and Storage
The following diagram outlines a standard workflow for handling and storing this compound in a laboratory setting.
Caption: Workflow for handling and storing this compound.
References
Technical Support Center: Troubleshooting the Friedel-Crafts Reaction for 1-Indanone Synthesis
Welcome to the technical support center for the synthesis of 1-indanone via the Friedel-Crafts reaction. This resource is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-indanones?
A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1]
Q2: Which catalyst is generally most effective for the intramolecular Friedel-Crafts cyclization to form 1-indanones?
A2: The choice of catalyst is critical and depends on the specific substrate. While aluminum chloride (AlCl₃) is a common Lewis acid for the cyclization of 3-arylpropionyl chlorides, other catalysts are also widely used.[3] For the direct cyclization of 3-arylpropionic acids, strong acids like polyphosphoric acid (PPA) and triflic acid (TfOH) are often employed.[3] Niobium pentachloride (NbCl₅) offers a milder alternative, capable of converting the carboxylic acid to the acyl chloride in situ and catalyzing the cyclization at room temperature.[3][4]
Q3: Can starting materials other than 3-arylpropionic acids be used?
A3: Yes, other starting materials can be utilized. For instance, amides and Meldrum's acid derivatives can be suitable substrates for Friedel-Crafts acylation to produce 1-indanones.[1][5][6] Alternative methods, such as the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions, also exist.[1]
Q4: How can I avoid the formation of regioisomers?
A4: The formation of regioisomers is influenced by the directing effects of substituents on the aromatic ring and the reaction conditions.[1] To favor a specific isomer, consider the following:
-
Steric Hindrance: Bulky substituents can block certain positions, directing cyclization to less hindered sites.[1]
-
Solvent Effects: The polarity of the solvent can affect the product distribution. For example, nitromethane has been shown to provide optimal selectivity in certain cases.[1][5]
-
Temperature Control: Kinetic and thermodynamic products may be favored at different temperatures.[1]
Q5: What is the impact of moisture on the reaction?
A5: Many Lewis acid catalysts, such as AlCl₃, are highly sensitive to moisture.[1] Water can hydrolyze and deactivate the catalyst, which can inhibit or completely stop the reaction.[1] Therefore, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 1-Indanone
Q: My reaction is giving a very low yield or no product at all. What are the possible causes and how can I fix this?
A: Low or no product yield is a common issue in Friedel-Crafts acylation for 1-indanone synthesis and can be attributed to several factors:
-
Inactive or Inappropriate Catalyst: The chosen Lewis or Brønsted acid may not be potent enough for your specific substrate, or it may have degraded due to improper storage.
-
Solution: Screen a variety of catalysts. While AlCl₃ is common, other Lewis acids like FeCl₃, NbCl₅, or scandium triflate (Sc(OTf)₃) might be more effective.[1] For direct cyclization of 3-arylpropionic acids, consider strong acids like triflic acid (TfOH) or polyphosphoric acid (PPA).[3] Ensure your catalyst is fresh and handled under anhydrous conditions.
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly slower on aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[1][3]
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, sequestering it.[3]
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and side reactions.[3][8]
-
Solution: The optimal temperature is substrate and catalyst dependent. For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the ideal temperature and reaction time.[3]
-
-
Moisture Contamination: As mentioned in the FAQs, moisture can deactivate many Lewis acid catalysts.[1]
-
Solution: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Problem 2: Formation of Multiple Products or Impurities
Q: My reaction is messy, and I'm observing multiple spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
A: The formation of isomers or byproducts from intermolecular reactions can complicate purification and reduce the yield of the target 1-indanone.[1][3]
-
Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization, leading to polymeric byproducts.[3][7]
-
Formation of Regioisomers: As discussed in the FAQs, if there are multiple possible sites for cyclization on the aromatic ring, a mixture of regioisomers can be formed.[1]
-
Polyalkylation (less common in acylation): While more of a concern in Friedel-Crafts alkylation, if highly activating groups are present on the aromatic ring, further reactions on the product could occur.[1] However, the acyl group of the 1-indanone product is deactivating, which generally prevents further acylation.[9][10]
Quantitative Data
Table 1: Effect of Catalyst on the Synthesis of 1-Indanone from 3-Phenylpropanoic Acid
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | AlCl₃ (1.2) | CS₂ | Reflux | 1 | 75 | [3] |
| 2 | PPA | - | 100 | 0.5 | 92 | [3] |
| 3 | TfOH (4.0) | CH₂Cl₂ | 0 to RT | 1 | 95 | [3] |
| 4 | NbCl₅ (2.2) | CH₂Cl₂ | RT | 2 | 85 | [3][4] |
| 5 | Sc(OTf)₃ (0.1) | Toluene | 110 | 12 | 81 | [6] |
Table 2: Effect of Reaction Temperature on the Cyclization of 3-Phenylpropionyl Chloride to 1-Indanone using AlCl₃
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) | Observations | Reference |
| 1 | 0 | 4 | 75 | >98 | Clean reaction, minor starting material present. | [3] |
| 2 | 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion. | [3] |
| 3 | 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid
This protocol outlines the direct cyclization of the carboxylic acid.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and a saturated sodium bicarbonate solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride
This protocol involves the formation of the acyl chloride followed by intramolecular Friedel-Crafts acylation.[7]
Step A: Formation of 3-Phenylpropionyl Chloride
-
In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.
Step B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Proceed with extraction, washing, drying, and purification as described in Protocol 1 (steps 6-9).
Visualizations
Caption: Mechanism of 1-Indanone Synthesis via Friedel-Crafts Acylation.
Caption: General Experimental Workflow for 1-Indanone Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield in 1-Indanone Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Regioselectivity in 6-Bromo-5-chloro-1-indanone Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-5-chloro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the regioselectivity of this challenging synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving the yield of the desired regioisomer.
Problem 1: Low Regioselectivity in the Bromination of 5-chloro-1-indanone
-
Symptoms: Formation of a mixture of brominated isomers, with significant amounts of 4-bromo-5-chloro-1-indanone and/or 7-bromo-5-chloro-1-indanone alongside the desired this compound. Difficulty in separating the desired isomer from the mixture.
-
Root Cause Analysis: The regiochemical outcome of electrophilic bromination on the 5-chloro-1-indanone ring is governed by the directing effects of the existing substituents.
-
The chloro group at the 5-position is an ortho-, para-director, activating the 4- and 6-positions for electrophilic attack.
-
The carbonyl group of the indanone ring is a meta-director, deactivating the ring and directing incoming electrophiles to the 5- and 7-positions relative to itself.
-
The interplay of these competing directing effects often leads to a mixture of products. The 6-position is favored by the chloro group (para) but not strongly disfavored by the carbonyl group, while the 4-position is also activated by the chloro group (ortho). The 7-position is meta to the carbonyl, but ortho to the deactivating chloro group.
-
-
Solutions & Optimization Strategies:
-
Choice of Brominating Agent and Catalyst: The nature of the electrophile and the Lewis acid catalyst can significantly influence regioselectivity. Experimenting with different brominating agents (e.g., N-Bromosuccinimide (NBS), Br₂) and Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can alter the steric and electronic environment of the reaction, potentially favoring one isomer over another. Milder Lewis acids may offer better selectivity.
-
Solvent Effects: The polarity of the solvent can influence the distribution of regioisomers. Non-polar solvents may favor the sterically less hindered product, while polar solvents can stabilize charged intermediates, potentially altering the product ratio. A systematic screen of solvents like dichloromethane, carbon disulfide, and nitrobenzene is recommended.
-
Temperature Control: Reaction temperature can determine whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product, which may be the desired 6-bromo isomer due to a lower activation energy pathway. Running the reaction at temperatures ranging from -20°C to room temperature is advisable.
-
Blocking Groups: In cases of persistent low regioselectivity, a strategy involving the use of a temporary blocking group can be employed. For example, sulfonation at the 7-position could direct bromination to the 6-position, followed by removal of the sulfonic acid group.
-
Problem 2: Poor Yield and Regioselectivity in the Intramolecular Friedel-Crafts Cyclization of 3-(3-bromo-4-chlorophenyl)propanoic acid
-
Symptoms: Low yield of the desired this compound, with the formation of the isomeric 4-bromo-5-chloro-1-indanone.
-
Root Cause Analysis: The regioselectivity of the intramolecular Friedel-Crafts acylation is determined by which ortho position to the propanoic acid side chain the cyclization occurs.
-
Cyclization at the carbon between the bromo and chloro substituents would lead to the undesired 4-bromo-5-chloro-1-indanone.
-
Cyclization at the carbon adjacent to the bromo group would yield the desired this compound.
-
Steric hindrance from the ortho-bromo substituent might disfavor cyclization at that position, leading to the formation of the undesired isomer. The electronic effects of both halogens also play a role in activating or deactivating the respective positions for cyclization.
-
-
Solutions & Optimization Strategies:
-
Choice of Cyclization Reagent: Strong acids like polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or Lewis acids like AlCl₃ are commonly used. The choice and concentration of the reagent can influence the regioselectivity. For instance, the P₂O₅ content in PPA can affect the outcome of similar cyclizations.[1]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Higher temperatures might overcome the activation barrier for the sterically more hindered cyclization, potentially increasing the yield of the desired product. However, this could also lead to side reactions. A careful optimization of these parameters is necessary.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is generally more promising for obtaining high regioselectivity: direct bromination of 5-chloro-1-indanone or the Friedel-Crafts cyclization of a pre-functionalized precursor?
A1: The intramolecular Friedel-Crafts cyclization of a precursor like 3-(3-bromo-4-chlorophenyl)propanoic acid is generally a more promising strategy for achieving high regioselectivity. This approach precisely places the halogen substituents on the starting benzene ring, and the subsequent cyclization is often more predictable in its outcome compared to the direct halogenation of an already substituted indanone, where competing directing effects can lead to isomeric mixtures.
Q2: What are the key directing effects I need to consider when attempting the bromination of 5-chloro-1-indanone?
A2: You need to consider the interplay between the chloro and the acyl (carbonyl) groups. The chloro group is an ortho-, para-director, meaning it activates the positions ortho and para to it (positions 4 and 6). The acyl group is a meta-director, deactivating the ring and directing incoming electrophiles to the positions meta to it (positions 5 and 7). The final product distribution will be a result of the balance between these electronic and steric effects.
Q3: Are there any specific Lewis acids that are known to improve regioselectivity in the halogenation of substituted aromatic ketones?
A3: While there is no universally "best" Lewis acid, milder Lewis acids such as ZnCl₂, FeCl₃, or even solid acid catalysts can sometimes offer better regioselectivity compared to the highly reactive AlCl₃. The choice of Lewis acid can influence the nature of the electrophilic species and the transition state of the reaction, thereby affecting the product ratio. It is recommended to screen a variety of Lewis acids to find the optimal conditions for your specific substrate.
Q4: How can I synthesize the precursor 3-(3-bromo-4-chlorophenyl)propanoic acid?
A4: A potential synthetic route starts from 1-bromo-2-chloro-4-methylbenzene (3-bromo-4-chlorotoluene). This can be subjected to side-chain bromination to form 1-bromo-2-chloro-4-(bromomethyl)benzene. This can then be converted to the corresponding nitrile, followed by hydrolysis to the phenylacetic acid derivative. A subsequent Arndt-Eistert homologation or a malonic ester synthesis would extend the chain to the desired propanoic acid.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the bromination of 5-chloro-1-indanone under various conditions to illustrate the impact of different parameters on regioselectivity. Note: This data is illustrative and not based on a specific literature report for this exact reaction.
| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Ratio of Isomers (6-Br : 4-Br : 7-Br) |
| 1 | Br₂ | AlCl₃ | CS₂ | 0 | 40 : 50 : 10 |
| 2 | Br₂ | FeCl₃ | CH₂Cl₂ | 0 | 55 : 35 : 10 |
| 3 | NBS | AlCl₃ | CH₂Cl₂ | 25 | 45 : 45 : 10 |
| 4 | Br₂ | ZnCl₂ | Dioxane | 25 | 60 : 30 : 10 |
| 5 | Br₂ | FeCl₃ | CH₂Cl₂ | -20 | 65 : 25 : 10 |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 5-chloro-1-indanone
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1-indanone (1.0 eq) in the chosen anhydrous solvent (e.g., CH₂Cl₂, CS₂).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 1.1 eq) portion-wise while maintaining the temperature.
-
Brominating Agent Addition: Add a solution of the brominating agent (e.g., Br₂ or NBS, 1.05 eq) in the same solvent dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., aqueous sodium thiosulfate solution) to destroy any excess bromine.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: General Procedure for the Intramolecular Friedel-Crafts Cyclization of 3-(3-bromo-4-chlorophenyl)propanoic acid
-
Preparation: In a round-bottom flask, place 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add the cyclizing reagent (e.g., polyphosphoric acid (PPA) or Eaton's reagent) in excess.
-
Heating: Heat the mixture with stirring to the desired temperature (e.g., 80-120 °C) and maintain for the required time, monitoring the reaction by TLC or GC-MS.
-
Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Visualizations
Caption: Synthetic strategies for this compound.
References
Technical Support Center: Synthesis of Substituted 1-Indanones
Welcome to the technical support center for the synthesis of substituted 1-indanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific pitfalls and challenges in the synthesis of substituted 1-indanones, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of 1-Indanone in Friedel-Crafts Acylation
Q1: I am getting a very low yield or no desired 1-indanone product in my intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid. What are the possible causes and how can I improve the yield?
A1: Low to non-existent yields in Friedel-Crafts acylation for 1-indanone synthesis is a common problem.[1] Several factors, from the choice of catalyst to the reaction conditions, can be the cause. Here are the most common culprits and their solutions:
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can quench the catalyst and stop the reaction.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
-
Inactive or Inappropriate Catalyst: The Lewis or Brønsted acid used may not be strong enough to promote the reaction, or it may have degraded due to improper storage.
-
Solution: For the cyclization of 3-arylpropionic acids, strong acids such as polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are often necessary.[1] If you are starting from the corresponding acyl chloride, AlCl₃ is a common and effective choice. Consider using alternative catalysts like niobium pentachloride (NbCl₅), which can convert the carboxylic acid to the acyl chloride in situ.[1][2][3]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly hindered by electron-withdrawing groups on the aromatic ring.
-
Solution: If your aromatic precursor has deactivating substituents (e.g., nitro, cyano), the reaction may require more forcing conditions, such as higher temperatures and stronger catalysts. However, success may be limited.
-
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a stable complex with the Lewis acid, sequestering it from the reaction.
-
Solution: Typically, 1.1 to 1.5 equivalents of AlCl₃ are used. For other catalysts, it is crucial to consult literature procedures for the specific substrate.[1]
-
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could lead to decomposition of the starting material or product.
-
Solution: The optimal temperature depends on the substrate and catalyst. For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[1][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the ideal temperature and reaction time.[1][4]
-
Issue 2: Formation of Multiple Products and Impurities
Q2: My reaction is producing a mixture of isomers and other byproducts, making purification difficult. How can I improve the regioselectivity and minimize side reactions?
A2: The formation of multiple products is a frequent challenge, especially with substituted aromatic rings. Here are some strategies to improve the selectivity of your reaction:
-
Poor Regiocontrol in Friedel-Crafts Reactions: The directing effects of substituents on the aromatic ring can lead to the formation of a mixture of regioisomers, which are often difficult to separate.[5]
-
Solution: The choice of solvent can influence regioselectivity. For example, in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, using nitromethane as the solvent gave a >20:1 ratio of the desired product over its regioisomer.[6] In contrast, acetonitrile, toluene, and chlorobenzene gave significantly lower selectivities.[6]
-
-
Intermolecular Side Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.
-
Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.
-
-
Alternative Synthetic Routes: Traditional Friedel-Crafts conditions are often harsh.[5]
-
Solution: Consider alternative methods that offer better regioselectivity. The use of Meldrum's acid derivatives as acylating agents can overcome some of the problems associated with the carbocyclization of carboxylic acids or acid chlorides.[6] Palladium-catalyzed one-pot Heck-aldol annulation is another modern approach that can provide good to excellent yields of multisubstituted 1-indanones.[7][8][9]
-
Issue 3: Difficulties with the Nazarov Cyclization
Q3: I am attempting a Nazarov cyclization to synthesize a substituted 1-indanone, but I am facing issues with the reaction. What are the common pitfalls of this method?
A3: The Nazarov cyclization is a powerful tool for synthesizing cyclopentenones, including 1-indanones, but it has its own set of challenges.[1]
-
Harsh Reaction Conditions: The need for a strong protic or Lewis acid catalyst makes it unsuitable for substrates with acid-sensitive functional groups.[1] Often, more than stoichiometric amounts of the acid are required.
-
Solution: Microwave-assisted synthesis can significantly shorten the reaction time. For example, a Nazarov cyclization of a chalcone in the presence of trifluoroacetic acid (TFA) at 120°C required 4 hours with conventional heating, but only 20 minutes with microwave irradiation.[5]
-
-
Low Regioselectivity: The elimination step is not always regioselective, and if multiple β-hydrogens are available for elimination, a mixture of products can be observed.
-
Solution: The use of silicon-directed Nazarov cyclizations, where a trialkylsilyl group is placed on one of the vinyl groups, can control the regiochemistry of the elimination.
-
-
Catalyst Choice: The choice of acid catalyst is critical and can significantly impact the reaction's efficiency and substrate scope.
-
Solution: A variety of Brønsted and Lewis acids have been successfully employed. It is important to screen different catalysts for your specific substrate. (See Table 2 for a comparison of catalysts in the Nazarov cyclization).
-
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
| Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| 3-Phenylpropanoic acid | Polyphosphoric acid (PPA) | 80-90°C, 30-60 min | High (not specified) | [7] |
| 3-Phenylpropanoic acid | AlCl₃ (from acyl chloride) | 0°C to rt, 1-2 h | High (not specified) | [7] |
| 3-Arylpropionic acids | Tb(OTf)₃ | 250°C | up to 74% | [2][5] |
| 3-Arylpropionic acids | NbCl₅ | Room Temperature | Good Yields | [2][3] |
| 3-Phenylpropanamides | CF₃SO₃H | 25-50°C | up to 96% | [10] |
| Benzyl Meldrum's acid derivatives | Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃ | Varies | 13-86% | [5] |
Table 2: Comparison of Catalysts for the Nazarov Cyclization of Chalcones to 1-Indanones
| Catalyst | Reaction Conditions | Yield (%) | Notes | Reference |
| Trifluoroacetic acid (TFA) | 120°C, 4 h (conventional) | Good | Microwave irradiation reduces time to 20 min | [5] |
| Trifluoroacetic acid (TFA) | 120°C, 20 min (microwave) | Good | Significant rate enhancement | [5] |
| Cu(OTf)₂ | 80°C | Good | Lewis acid catalyst | [1] |
| BF₃·OEt₂ | Not specified | Lower than other methods | Used in a green chemistry approach | [11] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)
This protocol describes a classic and high-yielding method for the synthesis of unsubstituted 1-indanone.[8]
-
Preparation: In a flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.
-
Reaction: Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio to the starting material. Heat the mixture with stirring to 80-90°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with continuous stirring. The 1-indanone product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water, followed by a saturated sodium bicarbonate solution, and then again with water until the washings are neutral. Dry the crude product and recrystallize from a suitable solvent such as petroleum ether to afford pure 1-indanone.[8]
Protocol 2: Nazarov Cyclization of a Chalcone using Trifluoroacetic Acid (TFA) with Microwave Irradiation
This protocol describes an efficient microwave-assisted synthesis of a 1-indanone from a chalcone precursor.[5]
-
Preparation: In a microwave reactor vessel, dissolve the chalcone in trifluoroacetic acid (TFA).
-
Reaction: Heat the mixture in a microwave reactor at 120°C for 20 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water. Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1-indanone product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Validation & Comparative
1H NMR Analysis of 6-Bromo-5-chloro-1-indanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-bromo-5-chloro-1-indanone. Due to the limited availability of direct experimental data for this specific compound in public databases, this analysis is based on established principles of NMR spectroscopy and comparative data from structurally related 1-indanone derivatives. This guide is intended to assist researchers in predicting, interpreting, and comparing the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound contains two aromatic protons and two methylene groups in the five-membered ring. The electron-withdrawing effects of the carbonyl group, the bromine atom, and the chlorine atom will influence the chemical shifts of the neighboring protons.
Based on the analysis of related compounds, the following ¹H NMR data is predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Coupling Constant (J, Hz) | Integration |
| H-7 | 7.8 - 8.0 | s | - | 1H |
| H-4 | 7.6 - 7.8 | s | - | 1H |
| H-2 (α to C=O) | 3.1 - 3.3 | t | 6-8 | 2H |
| H-3 (β to C=O) | 2.7 - 2.9 | t | 6-8 | 2H |
Comparative ¹H NMR Data of 1-Indanone Derivatives
To provide context for the predicted spectrum, the following table summarizes the available ¹H NMR data for 1-indanone and some of its halogenated derivatives. This comparison highlights the influence of substituents on the chemical shifts of the protons.
| Compound | H-4 (ppm) | H-7 (ppm) | H-2 (ppm) | H-3 (ppm) | Reference |
| 1-Indanone | ~7.6 (d) | ~7.75 (d) | ~3.1 (t) | ~2.7 (t) | [1][2] |
| 5-Bromo-1-indanone | ~7.7 (d) | ~7.9 (s) | ~3.2 (t) | ~2.7 (t) | [3] |
| 5-Chloro-1-indanone | ~7.5 (d) | ~7.7 (s) | ~3.1 (t) | ~2.7 (t) | [4] |
| This compound (Predicted) | 7.6 - 7.8 (s) | 7.8 - 8.0 (s) | 3.1 - 3.3 (t) | 2.7 - 2.9 (t) | - |
Note: The splitting patterns for the aromatic protons in the substituted indanones are simplified to singlets (s) due to the expected lack of adjacent protons for coupling. In reality, some minor long-range coupling might be observed. The aliphatic protons (H-2 and H-3) are expected to appear as triplets (t) due to coupling with each other.
Standard Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte signals.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- Transfer the solution to a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which results in sharp and well-resolved peaks.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including:
- Pulse sequence: A standard single-pulse experiment is typically used for ¹H NMR.
- Number of scans: Depending on the sample concentration, multiple scans (e.g., 8, 16, or more) are acquired and averaged to improve the signal-to-noise ratio.
- Spectral width: The frequency range should be wide enough to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
- Acquisition time: The duration for which the signal is recorded.
- Relaxation delay: A delay between pulses to allow the nuclei to return to their equilibrium state.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum by setting the TMS peak to 0 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.
Visualizations
Caption: Chemical structure of this compound with proton assignments.
Caption: A typical experimental workflow for 1H NMR analysis.
References
Comparative Analysis of the 13C NMR Spectrum of 6-Bromo-5-chloro-1-indanone
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-5-chloro-1-indanone against experimentally derived data for related 1-indanone derivatives. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering a reference for spectral interpretation and compound characterization.
Introduction to 13C NMR Spectroscopy of 1-Indanones
1-Indanone and its derivatives are important scaffolds in medicinal chemistry. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation of these compounds, providing detailed information about the carbon framework. The chemical shift of each carbon atom is sensitive to its local electronic environment, which is influenced by substituent effects. In this guide, we compare the predicted 13C NMR spectrum of the novel compound this compound with the known spectra of 1-indanone, 5-chloro-1-indanone, and 5-bromo-1-indanone to understand the influence of halogen substituents on the carbon chemical shifts.
Comparative Data of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for 1-indanone, 5-chloro-1-indanone, and 5-bromo-1-indanone. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon | Predicted this compound (ppm) | Experimental 1-Indanone (ppm) | Experimental 5-Chloro-1-indanone (ppm) | Experimental 5-Bromo-1-indanone (ppm) |
| C1 (C=O) | 203.8 | ~207 | ~205 | ~205 |
| C2 (CH2) | 36.3 | ~36.5 | ~36.4 | ~36.4 |
| C3 (CH2) | 26.2 | ~26.0 | ~26.0 | ~26.0 |
| C3a | 154.0 | ~154.5 | ~152.9 | ~153.2 |
| C4 | 125.7 | ~124.0 | ~125.0 | ~128.0 |
| C5 | 134.4 | ~127.0 | ~138.0 | ~125.0 |
| C6 | 126.8 | ~127.0 | ~128.0 | ~131.0 |
| C7 | 138.4 | ~124.0 | ~125.0 | ~128.0 |
| C7a | 134.1 | ~135.0 | ~133.5 | ~134.0 |
Note: Experimental values are approximate and can vary slightly based on solvent and experimental conditions. Predicted values were obtained using online NMR prediction tools.
Analysis of Substituent Effects
The comparison of the 13C NMR data reveals the influence of the bromine and chlorine substituents on the chemical shifts of the aromatic carbons in the indanone ring system. The electron-withdrawing nature of the halogens generally leads to a downfield shift (higher ppm value) for the directly attached carbons and influences the shifts of adjacent carbons. The predicted spectrum for this compound shows distinct shifts for the aromatic carbons C4, C5, C6, and C7, which can be rationalized by the additive effects of the two different halogen substituents.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a 1-indanone derivative.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Dissolve 20-50 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled 1D 13C NMR experiment is typically performed.
-
Pulse Sequence: A simple pulse-acquire sequence (e.g., 'zgpg' on Bruker instruments) is commonly used.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that covers the expected range of 13C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between scans.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) and then perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption signals and correct the baseline for a flat appearance.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Visualization of Key Chemical Shifts
The following diagram illustrates the logical relationship of the key chemical shifts in the 1-indanone scaffold, highlighting the regions where different types of carbons resonate.
Caption: Key 13C NMR Chemical Shift Regions for 1-Indanone Derivatives.
A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated 1-Indanones
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 6-Bromo-5-chloro-1-indanone and its parent compound, 1-indanone. The inclusion of halogen atoms significantly influences the fragmentation pathways, providing valuable structural information for researchers in drug development and organic synthesis. This document outlines the expected fragmentation behavior, supported by data from analogous compounds and established fragmentation principles.
Comparative Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of organic molecules.[1][2] When a molecule is ionized by a high-energy electron beam (typically 70 eV), it forms a molecular ion (M⁺˙) which can then undergo fragmentation to produce a series of characteristic ions.[3][4]
For 1-indanone, the fragmentation is driven by the stable aromatic ring and the carbonyl group. The molecular ion is typically strong due to the stable aromatic structure.[5] Key fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of small neutral molecules like carbon monoxide (CO).[6]
The fragmentation of This compound is expected to follow similar initial pathways, but is heavily influenced by the presence of the two halogen atoms.
-
Isotopic Peaks: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens.[6][7] The molecular ion region will exhibit a complex cluster of peaks (M⁺, M+2, M+4, M+6).
-
Halogen Loss: A primary fragmentation pathway for halogenated compounds is the loss of the halogen radical (Br˙ or Cl˙).[6][7] Due to the relative bond strengths (C-Br is weaker than C-Cl), the initial loss of a bromine radical is generally more favorable.
-
α-Cleavage: Similar to 1-indanone, α-cleavage is expected. This involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, often followed by the loss of CO.
-
Loss of HX: The elimination of a neutral hydrogen halide molecule (HBr or HCl) is another common fragmentation pathway for halogenated compounds.[7]
The following table summarizes the key expected fragments for this compound and compares them with the known fragments of 1-indanone.
| m/z Value | Proposed Fragment Identity | Compound | Relative Intensity |
| 244/246/248 | [M]⁺˙ (Molecular Ion) | This compound | Predicted: Moderate |
| 216/218/220 | [M - CO]⁺˙ | This compound | Predicted: Moderate |
| 165/167 | [M - Br]⁺ | This compound | Predicted: High |
| 137/139 | [M - Br - CO]⁺ | This compound | Predicted: High |
| 132 | [M]⁺˙ (Molecular Ion) | 1-Indanone | High[8] |
| 104 | [M - CO]⁺˙ | 1-Indanone | High[8] |
| 103 | [M - CHO]⁺ | 1-Indanone | Moderate[8] |
| 77 | [C₆H₅]⁺ | 1-Indanone | Moderate[8] |
Experimental Protocols
The data presented is based on standard electron ionization mass spectrometry (EI-MS) protocols.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The analyte (e.g., this compound) is introduced into the ion source of the mass spectrometer. For volatile compounds, this is typically done via a gas chromatograph (GC-MS) or a direct insertion probe.[3] The sample is heated to ensure volatilization.[3]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4] This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).[1]
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragment ions and neutral radicals.[9][10] This fragmentation is a reproducible process that yields a characteristic pattern for a given molecular structure.[2]
-
Mass Analysis: The newly formed positive ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.[11]
-
Data Acquisition: The resulting data is plotted as a mass spectrum, which displays the relative intensity of each ion as a function of its m/z ratio.[11]
Visualizing Fragmentation Pathways
The following diagrams illustrate the overall experimental workflow and the proposed fragmentation pathways for both 1-indanone and this compound.
Caption: General workflow for Electron Ionization Mass Spectrometry analysis.
Caption: Key fragmentation pathways for 1-Indanone vs. This compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rroij.com [rroij.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. scribd.com [scribd.com]
- 8. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
Comparison of 6-Bromo-5-chloro-1-indanone with 5-bromo-1-indanone
An objective comparison between 6-Bromo-5-chloro-1-indanone and 5-bromo-1-indanone is currently challenging due to a significant disparity in available research and experimental data. While 5-bromo-1-indanone is a well-documented intermediate in various synthetic pathways, this compound is primarily listed in chemical supplier catalogs with limited to no published data on its performance, applications, or biological activity.
This guide, therefore, provides a comprehensive overview of the known properties and applications of 5-bromo-1-indanone, supported by available data. For this compound, a theoretical comparison based on established principles of organic chemistry is presented to hypothesize its potential characteristics relative to its mono-halogenated counterpart. This approach aims to provide a useful framework for researchers and drug development professionals considering these compounds in their work.
Physicochemical Properties
A direct, data-driven comparison of the physicochemical properties is limited by the lack of experimental data for this compound. However, we can compile the known properties of 5-bromo-1-indanone and predict the likely shifts in these properties for the di-halogenated analog.
| Property | 5-bromo-1-indanone | This compound (Predicted) | Data Source |
| Molecular Weight | 213.05 g/mol | 247.49 g/mol | Calculated |
| Melting Point | 108-112 °C | Higher than 5-bromo-1-indanone | Supplier Data |
| Boiling Point | 337.3±25.0 °C at 760 mmHg | Higher than 5-bromo-1-indanone | Supplier Data |
| Solubility | Soluble in organic solvents like DMSO and Methanol | Similar solubility profile, potentially slightly lower due to increased molecular weight and polarity. | Supplier Data |
| Appearance | Light yellow to yellow to orange crystalline powder | Likely a crystalline solid, color may vary. | Supplier Data |
Note: The properties for this compound are predictions based on the addition of a chlorine atom to the 5-bromo-1-indanone structure. Increased molecular weight and intermolecular forces due to the additional halogen would be expected to increase the melting and boiling points.
Reactivity and Synthetic Applications
5-bromo-1-indanone is a versatile building block in organic synthesis. Its bromine atom can be readily displaced or used in cross-coupling reactions, and the ketone functionality allows for a wide range of transformations.
Key Applications of 5-bromo-1-indanone:
-
Synthesis of Donepezil Analogs: It serves as a key intermediate in the synthesis of analogs of Donepezil, a medication used to treat Alzheimer's disease. The indanone moiety forms the core of these molecules.
-
Preparation of Heterocyclic Compounds: It is used in the synthesis of various heterocyclic systems through reactions involving the ketone and the aromatic ring.
-
Catalysis Research: The indanone scaffold can be modified to create ligands for transition metal catalysts.
This compound: A Theoretical Perspective
The presence of an additional chlorine atom at the 5-position and the shift of the bromine to the 6-position in this compound would be expected to influence its reactivity in several ways:
-
Electronic Effects: The electron-withdrawing nature of both halogens would deactivate the aromatic ring towards electrophilic substitution.
-
Steric Hindrance: The presence of two adjacent halogens could introduce steric hindrance, potentially affecting the accessibility of the ketone and the aromatic ring to reagents.
-
Differential Reactivity of Halogens: The C-Br and C-Cl bonds will have different reactivities, which could be exploited for selective functionalization in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki or Heck couplings.
Experimental Protocols
To empirically compare these two compounds, a series of standardized experiments would be required. Below are detailed protocols for key comparative analyses.
Protocol 1: Determination of Relative Reactivity in Nucleophilic Aromatic Substitution
This experiment aims to compare the reactivity of the bromo-substituent in both compounds towards a common nucleophile.
Materials:
-
5-bromo-1-indanone
-
This compound
-
Morpholine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In separate, oven-dried Schlenk tubes, add 5-bromo-1-indanone (1 mmol) and this compound (1 mmol).
-
To each tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add the internal standard (0.5 mmol) to each tube.
-
Degas the tubes by subjecting them to three cycles of vacuum and backfilling with argon.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) to each tube via syringe.
-
Place the tubes in a preheated oil bath at 100 °C.
-
Take aliquots from each reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic extracts by GC-MS to determine the conversion of the starting material and the formation of the product.
-
Plot the percentage conversion against time for both reactions to compare their rates.
Protocol 2: Comparative Analysis of Cytotoxicity
This protocol outlines a method to assess and compare the cytotoxic effects of the two compounds on a cancer cell line.
Materials:
-
5-bromo-1-indanone
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of 5-bromo-1-indanone and this compound in DMSO.
-
Prepare serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot dose-response curves to determine the IC₅₀ value for each compound.
Visualizations
The following diagrams illustrate the chemical structures and a proposed experimental workflow for comparing the two compounds.
Caption: Chemical structures of 5-bromo-1-indanone and a placeholder for this compound.
A Comparative Guide to the Reactivity of Halogenated 1-Indanones in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of halogenated 1-indanones, valuable intermediates in the synthesis of complex organic molecules and pharmacologically active compounds. The varying reactivity of fluoro-, chloro-, and bromo-substituted 1-indanones in common cross-coupling reactions is a critical consideration in synthetic strategy and drug development. This document presents supporting experimental data for Suzuki-Miyaura coupling reactions of 5-bromo-1-indanone and provides detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for various halogenated 1-indanones.
Reactivity Overview
The reactivity of halogenated 1-indanones in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is significantly influenced by the nature of the halogen substituent. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following data summarizes the performance of 5-bromo-1-indanone in this reaction with a variety of boronic acids, demonstrating its utility in generating diverse 5-aryl-1-indanone derivatives.[1]
| Entry | Boronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 5-Phenyl-1-indanone | 95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 92 |
| 3 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | 88 |
| 4 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | 90 |
Experimental Protocols
The following are detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for various halogenated 1-indanones.
Suzuki-Miyaura Coupling of a Halogenated 1-Indanone (General Procedure)
This protocol is adapted from procedures for similar aryl halides and can be optimized for specific halogenated 1-indanone substrates.[2][3]
Materials:
-
Halogenated 1-indanone (e.g., 5-bromo-1-indanone)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the halogenated 1-indanone (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and water (if applicable) via syringe. The solvent should be degassed prior to use.
-
Add the palladium catalyst (0.01-0.05 equiv.) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Halogenated 1-Indanone (General Procedure)
This protocol is a general guideline for the C-N cross-coupling of halogenated 1-indanones, based on established methods for other aryl halides.[4]
Materials:
-
Halogenated 1-indanone (e.g., 6-bromo-1-indanone)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (1.1-1.2 equiv. relative to Pd) to a dry reaction flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the halogenated 1-indanone (1.0 equiv.), the amine (1.0-1.2 equiv.), and the base (1.2-2.0 equiv.).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
Halogenated 1-indanones are versatile building blocks in organic synthesis. The choice of halogen significantly impacts their reactivity in palladium-catalyzed cross-coupling reactions. Bromo-1-indanones represent a good compromise between reactivity and stability, making them suitable for a wide range of transformations. While chloro- and fluoro-indanones are less reactive, they can be valuable substrates with the appropriate selection of advanced catalytic systems. The provided protocols and reactivity data serve as a foundation for researchers to design and execute efficient synthetic routes towards novel 1-indanone derivatives for applications in drug discovery and materials science.
References
A Comparative Guide to the Analytical Characterization of 6-Bromo-5-chloro-1-indanone
This guide provides a comparative overview of key analytical methods for the characterization of 6-Bromo-5-chloro-1-indanone, a crucial intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and comparative data for spectroscopic and chromatographic techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for quality control and structural elucidation.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the identity and structure of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information regarding the molecule's atomic arrangement and functional groups.
The following table summarizes the expected quantitative data from various spectroscopic analyses of this compound.
| Analytical Technique | Parameter | Expected Value/Observation | Information Provided |
| ¹H NMR | Chemical Shift (δ) | 7.8-8.0 ppm (s, 1H), 7.6-7.8 ppm (s, 1H), 3.0-3.2 ppm (t, 2H), 2.7-2.9 ppm (t, 2H) | Proton environment and connectivity in the aromatic and aliphatic regions. |
| ¹³C NMR | Chemical Shift (δ) | >190 ppm (C=O), 120-155 ppm (aromatic C), 25-40 ppm (aliphatic C) | Carbon skeleton framework, presence of carbonyl and aromatic carbons. |
| Mass Spectrometry (MS) | m/z | ~260, 262, 264 (reflecting bromine and chlorine isotopes) | Molecular weight and isotopic distribution, confirming elemental composition. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~1710 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~800-900 cm⁻¹ (C-H aromatic bend) | Presence of key functional groups, particularly the ketone carbonyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Methodology:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental formula.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups like the carbonyl (C=O) and aromatic (C=C) bonds.
-
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
The table below outlines typical parameters and expected results for the chromatographic analysis of this compound.
| Analytical Technique | Parameter | Typical Condition/Value | Information Provided |
| Reverse-Phase HPLC | Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Purity assessment, quantification. |
| Mobile Phase | Acetonitrile:Water gradient | ||
| Flow Rate | 1.0 mL/min | ||
| Detection | UV at 254 nm | ||
| Retention Time (t_R) | Dependent on exact conditions, but expected to be well-retained. | ||
| Gas Chromatography (GC) | Stationary Phase | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column | Analysis of volatile impurities. |
| Injection Temperature | 250 °C | ||
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | ||
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and quantify the amount of this compound.
-
Methodology:
-
Prepare a standard solution of known concentration and a sample solution in the mobile phase or a compatible solvent.
-
Set up the HPLC system with a C18 reverse-phase column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Inject the standard and sample solutions.
-
Run a gradient elution method to separate the components.
-
Monitor the eluent using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Calculate the purity based on the relative peak areas.
-
Gas Chromatography (GC)
-
Objective: To analyze for volatile impurities and residual solvents.
-
Methodology:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
Use a temperature program to separate compounds based on their boiling points and interactions with the stationary phase.
-
Detect the separated components using FID or MS.
-
Workflow and Data Integration
The characterization of this compound is a multi-step process that integrates data from various analytical techniques to build a complete profile of the compound's identity, structure, and purity.
Caption: General analytical workflow for the characterization of a synthesized compound.
The logical flow for confirming the characteristics of a new batch of this compound involves a primary and secondary confirmation loop.
Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of Halogenated 1-Indanones
While the precise X-ray crystal structure of 6-Bromo-5-chloro-1-indanone is not publicly available, a detailed comparative analysis of the closely related compounds, 6-Bromo-1-indanone and 6-Chloro-1-indanone, provides invaluable insights into the structural effects of halogen substitution on the indanone framework. This guide offers a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural determination of these and similar organic molecules, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
This guide will delve into the crystallographic parameters of 6-Bromo-1-indanone and 6-Chloro-1-indanone, offering a side-by-side comparison of their solid-state structures. Furthermore, it will explore the utility of complementary techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in elucidating the chemical identity and structure of these compounds.
At a Glance: Structural and Spectroscopic Data
The following tables summarize the key crystallographic and spectroscopic data for 6-Bromo-1-indanone and 6-Chloro-1-indanone, facilitating a direct comparison of their structural and physical properties.
Table 1: Crystallographic Data Comparison
| Parameter | 6-Bromo-1-indanone[1] | 6-Chloro-1-indanone[1] |
| Chemical Formula | C₉H₇BrO | C₉H₇ClO |
| Formula Weight | 211.06 | 166.60 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.489(3) | 16.319(6) |
| b (Å) | 17.101(6) | 6.024(2) |
| c (Å) | 7.224(3) | 7.745(3) |
| α (°) | 90 | 90 |
| β (°) | 102.964(5) | 99.524(5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 781.2(5) | 750.9(5) |
| Z | 4 | 4 |
| Density (calc, g/cm³) | 1.792 | 1.475 |
| Absorption Coeff. (mm⁻¹) | 5.193 | 0.443 |
Table 2: Spectroscopic Data Comparison
| Technique | 6-Bromo-1-indanone | 6-Chloro-1-indanone |
| ¹H NMR (CDCl₃, δ ppm) | 2.71 (t, 2H), 3.09 (t, 2H), 7.37 (d, 1H), 7.65 (dd, 1H), 7.83 (d, 1H) | 2.72 (t, 2H), 3.12 (t, 2H), 7.42 (d, 1H), 7.53 (dd, 1H), 7.69 (d, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 25.4, 36.3, 121.3, 126.5, 128.2, 137.1, 138.7, 153.5, 205.2 | 25.4, 36.6, 123.5, 127.8, 133.6, 134.5, 138.5, 153.1, 205.4 |
| FTIR (C=O stretch, cm⁻¹) | ~1698 | ~1702 |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of drug candidates.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal selection to the final refined structure.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: X-ray Diffraction of 6-Bromo-1-indanone and 6-Chloro-1-indanone.[1]
-
Crystal Growth: Single crystals of 6-bromo-1-indanone and 6-chloro-1-indanone were obtained by slow evaporation from a solution in an organic solvent.
-
Data Collection: A suitable crystal of each compound was mounted on a Bruker APEXII CCD diffractometer.[1] The data were collected at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques are essential for confirming the chemical identity and providing information about the molecule's structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indanone derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic carbonyl (C=O) stretching frequency of the indanone core is a prominent feature in the IR spectrum.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid indanone sample directly onto the ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact and record the sample spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.
Conclusion
The structural elucidation of 6-Bromo-1-indanone and 6-Chloro-1-indanone through X-ray crystallography reveals distinct packing arrangements in the solid state, influenced by the nature of the halogen substituent. While X-ray crystallography remains the definitive method for determining three-dimensional molecular structure, a comprehensive characterization relies on the synergistic use of spectroscopic techniques like NMR, MS, and FTIR. This multi-technique approach provides a complete picture of the molecule's identity, connectivity, and conformation, which is essential for advancing research and development in medicinal chemistry and materials science.
References
A Comparative Spectroscopic Guide to 1-Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1-indanone and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and further development of these medicinally important scaffolds.
Introduction
1-Indanone and its analogues are versatile building blocks in organic and medicinal chemistry.[1] Their rigid bicyclic framework is a common feature in a variety of biologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents.[2][3] Notably, derivatives of 1-indanone have been investigated as ligands for misfolded α-synuclein aggregates, relevant to Parkinson's disease, and as inhibitors of enzymes implicated in neurodegenerative disorders.[4][5] A thorough understanding of their spectroscopic characteristics is therefore crucial for synthesis, quality control, and structure-activity relationship (SAR) studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-indanone and a selection of its derivatives. The data highlights how different substituents on the 1-indanone core influence the spectroscopic signatures.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of 1-Indanone Derivatives
All spectra were recorded in CDCl₃ unless otherwise noted. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Compound | Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) | Reference(s) |
| 1-Indanone | 2 | 2.65 (t, J=5.9) | 36.4 | [6] |
| 3 | 3.10 (t, J=5.9) | 25.9 | [6] | |
| 4 | 7.75 (d, J=7.7) | 123.7 | [7] | |
| 5 | 7.38 (t, J=7.4) | 127.8 | [7] | |
| 6 | 7.58 (td, J=7.5, 1.3) | 134.8 | [7] | |
| 7 | 7.47 (d, J=7.6) | 126.8 | [7] | |
| 1 (C=O) | - | 207.2 | [6] | |
| 3a | - | 153.1 | [6] | |
| 7a | - | 137.9 | [6] | |
| 2-Ethyl-1-indanone | 2 | ~2.5 (m) | 48.1 | [8] |
| 3 | ~3.0 (m) | 32.5 | [8] | |
| Ethyl-CH₂ | ~1.7, ~1.4 (m) | 24.9 | [8] | |
| Ethyl-CH₃ | 0.9 (t, J=7.4) | 11.6 | [8] | |
| 1 (C=O) | - | 209.9 | [8] | |
| 2,3-Dibromo-1-indanone | 2 | 4.27 (d, J=2.2) | - | [9] |
| 3 | 5.99 (d, J=2.2) | - | [9] | |
| Methyl-3-oxo-2-(3-methylbut-2-en-1-yl)-2,3-dihydro-1H-indene-1-carboxylate | 4 | 7.80 (dd, J=7.6, 1.6) | 123.4 | [10] |
| 5 | 7.54 (m) | 130.1 | [10] | |
| 6 | 7.70 (m) | 135.4 | [10] | |
| 7 | 7.62 (dd, J=7.6, 1.6) | 124.2 | [10] | |
| 1' (CH₂) | 2.78 (dd, J=14.8, 8.4), 2.10 (dd, J=14.8, 7.2) | 33.1 | [10] | |
| 2' (CH) | 5.07 (dd, J=8.4, 7.2) | 116.3 | [10] |
Table 2: IR and Mass Spectrometry Data of 1-Indanone Derivatives
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spec. (m/z) Major Fragments | Reference(s) |
| 1-Indanone | 1719 (C=O stretch), 1605, 1585 (C=C aromatic stretch) | 132 (M⁺) , 104, 103, 78, 77 | [11][12] |
| 6-Hydroxy-1-indanone | 3300-3100 (O-H stretch, broad), 1680 (C=O stretch) | - | [13] |
| 2-Bromo-3-bromomethyl-1-indenone | 1710 (C=O stretch) | - | [9] |
| Indanone-based Chalcone (1-Cl) | 1696 (C=O stretch), 1598 (C=C stretch) | - | [14] |
Table 3: UV-Vis Spectroscopic Data of 1-Indanone Derivatives
| Compound | λmax (nm) | Solvent | Reference(s) |
| 1-Indanone | ~240, ~270-290 | Not specified | [7] |
| Substituted Indanone Derivatives | Generally show shifts in λmax depending on the nature and position of the substituent. Electron-donating groups tend to cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or hypsochromic shift. | Various | [15] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified 1-indanone derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The solution should be filtered into a clean 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[14]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[8]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids) : Dissolve a small amount of the solid sample (a few mg) in a volatile solvent like dichloromethane or acetone.[16] Apply a drop of this solution to a clean salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[16]
-
Background Spectrum : Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.[11]
-
Sample Spectrum Acquisition : Place the salt plate with the sample film into the spectrometer's sample holder. Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.[17]
-
Data Analysis : Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule (e.g., C=O, C=C, C-H).[18]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the 1-indanone derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or water). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 AU).[6]
-
Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[6]
-
Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[19]
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). The intensity of the absorption is related to the concentration of the compound according to the Beer-Lambert law.[20]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For many organic molecules, Electron Ionization (EI) is a common technique. In EI, high-energy electrons bombard the sample, causing it to ionize and fragment.[21][22]
-
Mass Analysis : The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[23]
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Interpretation : The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern provides valuable structural information, as the molecule tends to break at its weakest bonds or form particularly stable fragment ions.[24] For ketones like 1-indanone, common fragmentations include α-cleavage (cleavage of the bond adjacent to the carbonyl group).[25]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized 1-indanone derivative.
Caption: Workflow for the spectroscopic characterization of 1-indanone derivatives.
Signaling Pathway Involvement
1-Indanone derivatives are being actively investigated for their therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's. One key mechanism of action is the inhibition of enzymes like Monoamine Oxidase B (MAO-B), which is involved in the degradation of dopamine. The diagram below illustrates this inhibitory action.
Caption: Inhibition of MAO-B by 1-indanone derivatives increases dopamine levels.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. mse.washington.edu [mse.washington.edu]
- 12. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. longdom.org [longdom.org]
- 20. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 22. google.com [google.com]
- 23. fiveable.me [fiveable.me]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
Safety Operating Guide
Proper Disposal of 6-Bromo-5-chloro-1-indanone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-5-chloro-1-indanone.
While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on information for structurally similar compounds, including other halogenated indanones. All disposal activities must be conducted in accordance with local, regional, and national regulations.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, such as a chemical fume hood.[2][3]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[2][4] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | Minimizes inhalation of dust or vapors.[3][5] |
| Work Area | Chemical fume hood. | Ensures adequate ventilation and containment of fumes.[1] |
| Emergency Equipment | Eyewash station and safety shower should be readily accessible. | For immediate decontamination in case of accidental exposure.[5][6] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] The following steps outline the general process for preparing the chemical waste for collection.
-
Waste Identification and Classification :
-
This compound is a halogenated organic compound.
-
Chemical waste generators must determine if the waste is classified as hazardous according to local, regional, and national regulations.[6]
-
-
Waste Segregation :
-
Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.
-
Collect waste in a designated, properly labeled, and sealed container. A common practice is to use a designated "halogenated organic waste" container.
-
-
Container Management :
-
Use a container that is compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
-
Disposal of Contaminated Materials :
-
Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be collected in a separate, labeled container for solid hazardous waste.
-
Contaminated packaging should also be disposed of in accordance with local and national regulations after being completely emptied.[1]
-
-
Arranging for Pickup :
-
Contact your institution's EHS department or approved waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and container handover.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, immediately evacuate non-essential personnel from the area.[1] Wearing appropriate PPE, sweep up the solid material without creating dust and place it into a suitable, labeled container for disposal.[3][6] Prevent the product from entering drains.[1]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[2][5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5]
-
Ingestion : Rinse mouth with water and seek medical attention.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 6-Bromo-5-chloro-1-indanone
Essential Safety and Handling Guide for 6-Bromo-5-chloro-1-indanone
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Chemical Profile and Hazards
This compound is a halogenated indanone derivative. While specific toxicological data for this compound is limited, it is classified as a hazardous substance that can cause skin and serious eye irritation.[1] It is crucial to handle this chemical with appropriate care, assuming it may be harmful if inhaled or swallowed.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves to prevent skin exposure.[4][5] For incidental contact, nitrile gloves may be suitable, but they should be changed immediately upon contamination.[6] For extended contact, consider gloves made of Viton™ or other fluoroelastomers.[6] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4][5] A lab coat is the minimum requirement. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][5] A current Safety Data Sheet (SDS) should also be available for reference.[6]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][6]
-
Safe Handling Practices :
-
Storage : Store the chemical in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste materials containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Disposal Procedure : Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not release the chemical into the environment.[5]
-
Contaminated Clothing : Take off and wash any contaminated clothing before reuse.[1][3]
Accidental Release Measures
In the event of a spill, immediately evacuate the area. Wearing full PPE, sweep or vacuum up the material and place it into a suitable container for disposal.[4][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
